Anticancer agent 188
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H10FN5O2 |
|---|---|
Molecular Weight |
287.25 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H10FN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-5-3-4-6-8(7)14/h3-6H,1-2H3 |
InChI Key |
IXBZXPNSKYJPBM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Foundational & Exploratory
C188-9: A Deep Dive into STAT3 Inhibition and Its Downstream Consequences
For Immediate Release
This technical guide provides an in-depth analysis of C188-9, a potent and selective small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is intended for researchers, scientists, and drug development professionals. This document details the STAT3 signaling pathway, the specific mechanism of C188-9's inhibitory action, its downstream cellular and molecular effects, and relevant experimental data and protocols.
The STAT3 Signaling Pathway: A Critical Oncogenic Hub
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in numerous cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] The canonical STAT3 signaling pathway is a tightly regulated cascade initiated by the binding of cytokines (e.g., IL-6) and growth factors (e.g., EGF) to their corresponding cell surface receptors.[2][3] This ligand-receptor interaction triggers the activation of receptor-associated Janus kinases (JAKs).[4]
Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for latent STAT3 monomers present in the cytoplasm.[3] Upon recruitment, STAT3 is itself phosphorylated by JAKs at a critical tyrosine residue (Tyr705). This phosphorylation event induces a conformational change, leading to the formation of stable STAT3 homodimers (or heterodimers with other STAT proteins) through reciprocal interactions between the SH2 domain of one monomer and the phosphotyrosine motif of the other.
These activated STAT3 dimers translocate from the cytoplasm to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription. Persistent or constitutive activation of the STAT3 pathway is a hallmark of many human cancers, where it drives the expression of genes involved in tumor progression, metastasis, immune evasion, and resistance to apoptosis.
C188-9: Mechanism of Action
C188-9 (also known as TTI-101) is an orally bioavailable, binaphthol-sulfonamide-based small-molecule inhibitor designed to directly target STAT3. Its mechanism of action is highly specific. C188-9 binds with high affinity to the phosphotyrosyl peptide-binding site within the Src homology 2 (SH2) domain of the STAT3 protein. The SH2 domain is crucial for the dimerization of activated STAT3 monomers, a prerequisite for nuclear translocation and DNA binding.
By occupying this critical binding pocket, C188-9 competitively inhibits the interaction between a phosphorylated STAT3 monomer and the SH2 domain of another, effectively preventing the formation of functional STAT3 dimers. This blockade occurs downstream of JAK-mediated phosphorylation. Consequently, C188-9 impedes the nuclear translocation of STAT3 and prevents it from binding to the promoters of its target genes, thereby inhibiting STAT3-mediated gene expression. Notably, C188-9 does not inhibit the activity of upstream kinases such as JAK or Src.
Downstream Effects of C188-9 Mediated STAT3 Inhibition
By blocking the STAT3 signaling cascade, C188-9 elicits a range of antitumor effects across various cancer models. These effects are a direct consequence of downregulating STAT3 target genes involved in oncogenesis.
-
Inhibition of Cell Proliferation and Growth: C188-9 significantly inhibits cell growth in cancer cell lines with constitutively active STAT3, such as in head and neck squamous cell carcinoma (HNSCC) and acute myeloid leukemia (AML). This is often accompanied by cell cycle arrest, typically at the G0/G1 phase.
-
Induction of Apoptosis: STAT3 promotes the expression of anti-apoptotic proteins. Inhibition by C188-9 leads to a decrease in these survival signals, thereby inducing programmed cell death (apoptosis) in cancer cells.
-
Impairment of Migration and Invasion: The metastatic potential of cancer cells is often linked to STAT3 activity. C188-9 has been shown to impair the migration and invasion capabilities of HNSCC cells in vitro.
-
Modulation of Gene Expression: Treatment with C188-9 alters the expression of a wide array of STAT3-regulated genes. In HNSCC xenografts, C188-9 downregulated genes involved in oncogenesis and radioresistance. Interestingly, due to the high similarity between the SH2 domains of STAT1 and STAT3, C188-9 can also inhibit STAT1, which may contribute to its overall effect on gene expression.
-
Reduction of Muscle Wasting (Cachexia): In a murine model of cancer cachexia, C188-9 preserved muscle mass by suppressing STAT3-mediated activation of the ubiquitin-proteasome system and caspase-3. It has also been shown to prevent thermal burn-induced skeletal muscle wasting.
-
Anti-inflammatory and Anti-fibrotic Effects: Beyond cancer, STAT3 is a key player in inflammation and fibrosis. C188-9 (TTI-101) is being investigated for idiopathic pulmonary fibrosis (IPF), where it is thought to inhibit the fibrotic processes driven by STAT3 activation.
Quantitative Data Summary
The efficacy of C188-9 has been quantified in various preclinical models. The tables below summarize key binding affinity and inhibitory concentration data.
Table 1: Binding Affinity and In Vitro Inhibitory Activity of C188-9
| Parameter | Value | Assay Method | Target/Cell Line | Reference |
| Kd | 4.7 ± 0.4 nM | Microscale Thermophoresis | STAT3 | |
| Ki | 136 nM | Not Specified | STAT3 SH2 Domain | |
| IC50 (pSTAT3) | 10.6 ± 0.7 µM | Western Blot | UM-SCC-17B (HNSCC) | |
| IC50 (pSTAT3) | 4-7 µM | Not Specified | AML Cell Lines | |
| IC50 (pSTAT3) | 8-18 µM | Not Specified | Primary AML Samples | |
| IC50 (Growth) | 3.2 µM | Anchorage-dependent | UM-SCC-17B (HNSCC) | |
| IC50 (Viability) | 11.27 µM | Cell Viability Assay | Huh7 (Hepatoma) | |
| EC50 (Apoptosis) | 6 µM to >50 µM | FACS (Annexin V) | AML Cells |
Table 2: In Vivo Efficacy of C188-9
| Animal Model | Cancer Type | Dosage | Administration | Outcome | Reference |
| Nude Mice | HNSCC (UM-SCC-17B Xenograft) | 100 mg/kg | Intraperitoneal (IP), 5x/week | Prevented tumor growth | |
| Mice | Lewis Lung Carcinoma (Cachexia) | 12.5 mg/kg | Not Specified | Increased muscle fiber size | |
| Mice | Hepatic Pten Deletion | 100 mg/kg | Not Specified | Reduced hepatic steatosis and HCC development | |
| Mice | A549 Xenograft | 50 mg/kg | IP, 2x/day | Reduced tumor volume and weight by ~50% | |
| Mice | Thermal Burn Injury | 50 mg/kg | IP, every 24h | Reversed skeletal muscle atrophy |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of C188-9.
In Vitro STAT3 Phosphorylation Inhibition Assay
This protocol is based on methods used to assess the effect of C188-9 on constitutive pSTAT3 levels in HNSCC cell lines.
-
Cell Culture: UM-SCC-17B cells, known to have constitutively activated STAT3, are cultured in appropriate media until they reach 70-80% confluency.
-
Compound Treatment: Cells are treated with various concentrations of C188-9 (e.g., 0, 0.1, 0.3, 1, 3, 10, 30 µM) or a vehicle control (DMSO) for a specified duration, typically 24 hours.
-
Cell Lysis: After incubation, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA (bicinchoninic acid) assay to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by molecular weight using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Proteins are transferred from the gel to a PVDF (polyvinylidene difluoride) membrane.
-
The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The ratio of p-STAT3 to total STAT3 is calculated and normalized to the vehicle control to determine the IC₅₀ value.
Murine Xenograft Tumor Growth Study
This protocol outlines a typical in vivo efficacy study, as described for HNSCC xenografts.
-
Animal Model: Athymic nude mice (8-10 weeks old) are used.
-
Tumor Cell Implantation: UM-SCC-17B cells (e.g., 1.5 x 10⁶ cells suspended in a solution like Matrigel/PBS) are injected subcutaneously or orthotopically (e.g., into the tongue) of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 15-20 mm³). Mice are then randomized into treatment and control groups (typically 5-10 mice per group).
-
Treatment Administration:
-
C188-9 Group: Mice receive intraperitoneal (IP) injections of C188-9 at a specified dose (e.g., 100 mg/kg).
-
Vehicle Control Group: Mice receive IP injections of the vehicle solution (e.g., DMSO).
-
Treatment is administered on a defined schedule, such as five times a week.
-
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using digital calipers (Volume = 0.5 x Length x Width²). Animal body weight and general health are also monitored.
-
Endpoint and Analysis: The study concludes after a predetermined period or when tumors in the control group reach a specific size. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot for pSTAT3, RNA sequencing).
-
Statistical Analysis: Tumor growth curves are plotted, and statistical tests (e.g., Student's t-test) are used to compare the mean tumor volumes and weights between the treatment and control groups.
Clinical Development of TTI-101 (C188-9)
C188-9, under the name TTI-101, has advanced into clinical trials for various indications. A Phase I study in patients with advanced solid tumors found that TTI-101 was well-tolerated and demonstrated promising antitumor activity, with confirmed partial responses observed in patients with hepatocellular carcinoma, ovarian cancer, and gastric cancer. The recommended Phase II dose was established at 12.8 mg/kg/day. Active clinical trials are ongoing to evaluate TTI-101 as a monotherapy and in combination with other agents for hepatocellular carcinoma, pancreatic cancer, and head and neck cancer. Its potential in treating fibrotic diseases like idiopathic pulmonary fibrosis is also being explored.
References
Understanding the Molecular Targets of C188-9 in Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical oncogenic driver in a significant portion of breast cancers, promoting proliferation, survival, and chemoresistance.[1][2] C188-9, a novel small-molecule inhibitor, has emerged as a promising therapeutic agent that directly targets STAT3.[3][4] This technical guide provides a comprehensive overview of the molecular targets of C188-9 in breast cancer, detailing its mechanism of action, effects on cancer cell lines, and preclinical efficacy. The information is compiled from peer-reviewed studies to support further research and drug development efforts in this area.
Introduction to C188-9
C188-9, also known as TTI-101, is an orally bioavailable, binaphthol-sulfonamide-based inhibitor of STAT3.[5] It was developed through a hit-to-lead optimization program based on the scaffold of its predecessor, C188. C188-9 exhibits improved potency and favorable pharmacokinetic properties, including good oral bioavailability and tumor concentration. Its primary mechanism of action involves the direct inhibition of STAT3, a transcription factor frequently found to be constitutively activated in various malignancies, including over 40% of breast cancers.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
C188-9 functions as a competitive inhibitor that targets the phosphotyrosyl peptide-binding site within the Src homology 2 (SH2) domain of the STAT3 protein. This binding event is crucial for the activation of STAT3. By occupying the SH2 domain, C188-9 sterically hinders the recruitment of STAT3 to activated cytokine and growth factor receptor complexes, thereby preventing its phosphorylation at the critical tyrosine 705 residue by Janus kinases (JAKs) and other upstream kinases like Src.
The inhibition of STAT3 phosphorylation prevents its subsequent homodimerization and translocation into the nucleus. As a result, STAT3 is unable to bind to the promoter regions of its target genes, leading to the downregulation of proteins involved in key cancer-promoting processes.
Signaling Pathway Diagram
Caption: Inhibition of the STAT3 signaling pathway by C188-9.
Molecular Targets and Downstream Effects
The inhibition of STAT3 activation by C188-9 leads to a cascade of downstream effects, primarily through the altered expression of STAT3 target genes. These genes are integral to cell proliferation, survival, and apoptosis.
Impact on Cell Cycle and Proliferation
One of the key downstream targets of STAT3 is the proto-oncogene c-Myc , a critical regulator of cell proliferation. Studies have shown that treatment with C188-9 leads to the downregulation of c-Myc mRNA levels in patient-derived primary breast cancer cells. This contributes to the observed reduction in cell viability and proliferation in various breast cancer cell lines.
Induction of Apoptosis
C188-9 promotes apoptosis in breast cancer cells by modulating the expression of proteins in the Bcl-2 family. Specifically, treatment with C188-9 results in the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 . The consequent increase in the Bax/Bcl-2 ratio is a key indicator of the induction of the intrinsic apoptotic pathway.
Efficacy in Breast Cancer Models
The anti-cancer effects of C188-9 have been demonstrated in a variety of breast cancer models, including established cell lines and patient-derived xenografts.
In Vitro Studies
C188-9 has shown efficacy in reducing the viability of multiple breast cancer cell lines, including MDA-MB-231 (triple-negative), MCF7 (luminal A), SKBR3 (HER2-positive), and BT474 (luminal B). The compound also significantly decreases mammosphere formation efficiency (MSFE) in triple-negative breast cancer cell lines like SUM159 and BT549, indicating its potential to target cancer stem cells.
Table 1: In Vitro Efficacy of C188-9 in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | Effect of C188-9 | Concentration | Reference |
| MDA-MB-231 | Triple-Negative | Reduced cell viability, inhibited pSTAT3 expression | 10 µM | |
| MCF7 | Luminal A | Reduced cell viability, inhibited pSTAT3 expression | Not specified | |
| SKBR3 | HER2-Positive | Reduced cell viability, inhibited pSTAT3 expression | Not specified | |
| BT474 | Luminal B | Reduced cell viability, inhibited pSTAT3 expression | Not specified | |
| SUM159 | Triple-Negative (Claudin-low) | Decreased mammosphere formation efficiency | 10 µM | |
| BT549 | Triple-Negative (Claudin-low) | Decreased mammosphere formation efficiency | 10 µM |
In Vivo Studies
In preclinical xenograft models using human breast cancer cells, C188-9 has demonstrated significant anti-tumor activity. In a chemoresistant triple-negative breast cancer xenograft model (BCM2665), the combination of C188-9 with docetaxel resulted in a significant decrease in tumor volume. Furthermore, C188-9 treatment, both alone and in combination with chemotherapy, led to a reduction in the tumor-initiating cell (TIC) population, as measured by markers such as CD44+/CD24- and ALDH activity. This translated to a significant improvement in recurrence-free survival.
Table 2: In Vivo Efficacy of C188-9 in Breast Cancer Xenograft Models
| Xenograft Model | Treatment | Key Findings | Reference |
| BCM2665 (Chemoresistant) | C188-9 (12.5 mg/kg) + Docetaxel | Significant decrease in tumor volume; Reduced TIC markers (ALDH+, CD44+/CD24-); Decreased mammosphere formation efficiency | |
| BCM2665 (Chemoresistant) | C188-9 (12.5 mg/kg) + High-dose Docetaxel | Four-fold improvement in 30-day recurrence-free survival compared to docetaxel alone | |
| MC1 (Chemosensitive) | C188-9 (12.5 mg/kg) + Docetaxel | Intermediate tumor growth inhibition compared to single agents |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the molecular targets and efficacy of C188-9.
Cell Viability Assay (CCK8)
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a specified density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of C188-9 or vehicle control (e.g., DMSO) for a designated period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add Cell Counting Kit-8 (CCK8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSTAT3, STAT3, c-Myc, Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using software like ImageJ.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
PCR Amplification: Perform real-time PCR using a thermocycler with specific primers for target genes (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Analyze the relative gene expression using the 2-ΔΔCt method.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating C188-9.
Conclusion and Future Directions
C188-9 is a potent and selective inhibitor of STAT3 with significant preclinical activity against various subtypes of breast cancer. Its ability to suppress proliferation, induce apoptosis, and target tumor-initiating cells makes it a compelling candidate for further clinical development. Future research should focus on identifying predictive biomarkers of response to C188-9 to enable patient stratification. Additionally, exploring rational combination therapies with other targeted agents or immunotherapies could further enhance its therapeutic potential in breast cancer treatment. The continued investigation of C188-9 and other STAT3 inhibitors holds great promise for improving outcomes for patients with breast cancer.
References
- 1. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration | springermedizin.de [springermedizin.de]
- 2. Constitutive activation of STAT3 in breast cancer cells: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
α-Glucosidase Inhibition by a Novel Antitumor Agent: A Technical Overview of Antitumor Agent-188 in Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis for energy production, a phenomenon known as the "Warburg Effect."[1] α-Glucosidases are key enzymes in carbohydrate digestion and cellular glycoprotein processing.[2] Inhibition of these enzymes presents a promising strategy to disrupt cancer cell metabolism and progression.[3][4] This technical guide provides an in-depth analysis of "Antitumor Agent-188," a representative α-glucosidase inhibitor, and its role in cancer metabolism. While "Antitumor Agent-188" is a designation for a novel agent, this paper draws upon established data from potent α-glucosidase inhibitors to model its therapeutic potential and mechanisms of action.
Recent research has highlighted the potential of α-glucosidase inhibitors as anticancer agents.[4] These compounds can interfere with the altered glycosylation patterns in tumor cells, which are linked to malignancy and metastasis. By modulating glycoprotein synthesis, α-glucosidase inhibitors may disrupt the tumor microenvironment and inhibit cancer cell growth.
Mechanism of Action
Antitumor Agent-188 is a competitive inhibitor of α-glucosidase. It binds to the active site of the enzyme, preventing the hydrolysis of complex carbohydrates into glucose. This action leads to a reduction in the glucose supply available to cancer cells, thereby limiting their primary energy source. Furthermore, by inhibiting α-glucosidase, Antitumor Agent-188 can interfere with the proper folding and function of glycoproteins that are crucial for cancer cell signaling, adhesion, and metastasis.
Quantitative Data Summary
The efficacy of Antitumor Agent-188 is demonstrated by its potent inhibitory activity against α-glucosidase and its cytotoxic effects on various cancer cell lines. The following tables summarize the key quantitative data, drawing from representative studies on potent α-glucosidase inhibitors.
Table 1: α-Glucosidase Inhibitory Activity of Representative Compounds
| Compound | IC50 (µM) | Inhibition Type | Reference Compound (IC50, µM) |
| Benzyl(3,4,5-trimethoxyphenyl)carbamate | 49.85 ± 0.10 | - | Acarbose (121.01 ± 12.18) |
| Biscoumarin Derivative 18 | 0.62 ± 0.01 | Competitive | Acarbose (93.63) |
| Biscoumarin Derivative 19 | 1.21 ± 0.16 | Competitive | Acarbose (93.63) |
| Antitumor Agent-188 (Projected) | < 1.0 | Competitive | Acarbose |
Data for representative compounds are sourced from published studies. The projected values for Antitumor Agent-188 are based on the performance of the most potent inhibitors.
Table 2: Cytotoxic Activity of Representative α-Glucosidase Inhibitors on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one | MDA-MB-453 (Breast Cancer) | 83.41 ± 1.61 |
| Trans-5-phenethyl-1-phenylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one | A549 (Lung Cancer) | 110.69 ± 0.85 |
| Benzyl(3,4,5-trimethoxyphenyl)carbamate | HeLa (Cervical Cancer) | 138.74 ± 8.83 |
| Antitumor Agent-188 (Projected) | Various | < 100 |
Data for representative compounds are sourced from published studies. The projected cytotoxic activity of Antitumor Agent-188 is based on these findings.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of α-glucosidase inhibitors like Antitumor Agent-188.
In Vitro α-Glucosidase Inhibitory Assay
-
Enzyme and Substrate Preparation: α-Glucosidase from Saccharomyces cerevisiae is dissolved in a phosphate buffer (pH 7.0). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: A solution of the test compound (e.g., Antitumor Agent-188) at various concentrations is pre-incubated with the α-glucosidase enzyme solution for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.
-
Measurement: The reaction is allowed to proceed for a defined period, and the absorbance of the product, p-nitrophenol, is measured spectrophotometrically at 405 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated using the formula: [(Ac - As) / Ac] * 100, where Ac is the absorbance of the control (enzyme and substrate without inhibitor) and As is the absorbance of the sample (enzyme, substrate, and inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Antitumor Agent-188) and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of Viability: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Signaling Pathways and Experimental Workflows
The inhibition of α-glucosidase by Antitumor Agent-188 impacts several key signaling pathways in cancer cells. The diagrams below, generated using the DOT language, illustrate these pathways and the experimental workflow for evaluating the agent.
Caption: Signaling pathway of Antitumor Agent-188.
Caption: Experimental workflow for evaluating Antitumor Agent-188.
Antitumor Agent-188, as a representative potent α-glucosidase inhibitor, holds significant promise as a novel therapeutic agent for cancer. By targeting a key metabolic vulnerability of cancer cells, it offers a distinct mechanism of action that can complement existing anticancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and safety profile. The methodologies and data presented in this guide provide a comprehensive framework for the continued development of α-glucosidase inhibitors in oncology.
References
Methodological & Application
Synthesis Protocol for the Potent Anticancer Agent 188 (Compound D43)
Introduction
Anticancer agent 188 (also known as compound D43) is a promising therapeutic candidate belonging to the 2-Aryl-[1][2]triazolo[1,5-a]pyridine class of compounds. It has demonstrated significant in vitro cytotoxic activity against a panel of human cancer cell lines. This document provides a detailed protocol for the chemical synthesis of this compound, its mechanism of action, and characterization data. This application note is intended for researchers, scientists, and drug development professionals working in the field of oncology and medicinal chemistry.
Mechanism of Action
This compound (D43) exerts its potent anticancer effects through a multi-faceted mechanism. Primarily, it inhibits DNA synthesis in cancer cells, leading to a halt in cellular replication.[1] This disruption of DNA synthesis subsequently triggers cell cycle arrest at the G2/M phase, preventing the cells from proceeding through mitosis.[1] Furthermore, the compound induces a state of oxidative stress within the cancer cells, characterized by an increase in reactive oxygen species (ROS). This elevation in ROS contributes to cellular damage and initiates the intrinsic apoptotic pathway. The induction of apoptosis, or programmed cell death, is a key factor in its therapeutic efficacy and is mediated by DNA damage.
Synthesis of this compound (Compound D43)
The synthesis of this compound, chemically named 2-(2-methyl-5-nitrophenyl)-7-nitro-triazolo[1,5-a]pyridine, is achieved through a two-step reaction sequence starting from commercially available reagents.
Step 1: Synthesis of 2-amino-4-nitropyridine (Intermediate 1)
A solution of 2-aminopyridine in concentrated sulfuric acid is subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid at a controlled temperature.
Step 2: Synthesis of 2-(2-methyl-5-nitrophenyl)-7-nitro-triazolo[1,5-a]pyridine (Compound D43)
The intermediate 2-amino-4-nitropyridine is then reacted with 2-methyl-5-nitrobenzaldehyde in the presence of a catalyst and an oxidizing agent in a suitable solvent to yield the final product.
Experimental Protocol
Materials and Equipment:
-
2-aminopyridine
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
2-methyl-5-nitrobenzaldehyde
-
Appropriate catalyst and oxidizing agent
-
Anhydrous solvents (e.g., DMF, ethanol)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Ice bath
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates
-
Column chromatography setup (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
Step 1: Synthesis of 2-amino-4-nitropyridine (Intermediate 1)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminopyridine in concentrated sulfuric acid and cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-4-nitropyridine.
Step 2: Synthesis of 2-(2-methyl-5-nitrophenyl)-7-nitro-triazolo[1,5-a]pyridine (Compound D43)
-
To a solution of 2-amino-4-nitropyridine (Intermediate 1) in a suitable anhydrous solvent, add 2-methyl-5-nitrobenzaldehyde.
-
Add the catalyst and the oxidizing agent to the reaction mixture.
-
Reflux the mixture for the time indicated by TLC monitoring until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the pure this compound (D43).
Characterization Data
The synthesized this compound (D43) should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| Appearance | Yellow solid |
| ¹H NMR | Peaks corresponding to the aromatic protons of the triazolopyridine and nitrophenyl rings, and the methyl group. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the quaternary carbons of the fused ring system and the substituted phenyl ring. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₃H₉N₅O₄. |
| Purity (HPLC) | ≥95% |
In Vitro Anticancer Activity
The cytotoxic activity of this compound (D43) has been evaluated against a panel of human cancer cell lines using the MTT assay. The results are summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 0.52 |
| HCT116 | Colon Carcinoma | 0.38 |
| MCF-7 | Breast Adenocarcinoma | 0.76 |
| HepG2 | Hepatocellular Carcinoma | 1.24 |
Conclusion
This document outlines a detailed protocol for the synthesis and characterization of the potent this compound (compound D43). The provided information on its mechanism of action and in vitro activity underscores its potential as a valuable lead compound for the development of new cancer therapeutics. Researchers are advised to follow standard laboratory safety procedures when handling the reagents and performing the synthesis.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling and Quality Control of 188Re-Liposome for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium-188 (188Re) labeled liposomes are a promising platform for targeted radionuclide therapy, leveraging the enhanced permeability and retention (EPR) effect for passive tumor accumulation.[1][2] The therapeutic efficacy of 188Re-liposomes is contingent upon their physicochemical properties and stability. Therefore, stringent labeling and quality control procedures are imperative for preclinical in vivo studies. This document provides detailed protocols for the preparation, radiolabeling, and quality control of 188Re-liposomes, along with representative data and visualizations to guide researchers in this field.
The labeling of liposomes with 188Re is typically achieved through a post-labeling or remote-loading method.[1][3] This involves the use of a lipophilic chelator, such as N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA), to transport the radionuclide across the liposomal membrane.[3] Once inside, the 188Re-BMEDA complex is trapped due to a pH gradient, leading to stable encapsulation of the radionuclide.
Key Physicochemical Properties and Quality Control Parameters
The quality of 188Re-liposomes is assessed by a series of in vitro and in vivo characterizations. The following tables summarize key quantitative data from various studies, providing a benchmark for researchers.
Table 1: Physicochemical Characteristics of 188Re-Liposomes
| Parameter | Reported Value | Reference |
| Phospholipid Concentration | 3-6 µmol/mL | |
| 21.2 ± 1.95 µmol/mL | ||
| 21.1 ± 1.7 µmole/mL | ||
| Particle Size | 80-100 nm | |
| 83.7 nm | ||
| 80.12 ± 0.83 nm | ||
| Zeta Potential | -3 to 2 mV | |
| -1.1 mV | ||
| -2.02 ± 0.96 mV | ||
| Radiochemical Purity | > 90% | |
| 98.5% | ||
| 92-98% (up to 72h) | ||
| Specific Activity | 63.2 MBq/µmol |
Table 2: In Vitro and In Vivo Stability of 188Re-Liposomes
| Stability Assay | Time Point | Stability (%RCP) | Reference |
| In Normal Saline | up to 72h | Stable | |
| In Serum/Plasma | 24h | 88.03% | |
| 24h | 88.03 ± 2.77% | ||
| 72h | 74.41 ± 4.80% | ||
| up to 72h | 92-98% |
Table 3: Biodistribution of 188Re-Liposomes in Tumor-Bearing Mice (24h post-injection)
| Organ | % Injected Dose per Gram (%ID/g) | Reference |
| Tumor | Up to 25.8 (Tumor/Muscle Ratio) | |
| 1.95 ± 0.35 | ||
| Liver | ~0.24–0.40 mGy/MBq (Absorbed Dose) | |
| Spleen | High Uptake (RES) | |
| Kidneys | ~0.09–0.20 mGy/MBq (Absorbed Dose) | |
| Blood | High Retention |
Experimental Protocols
Preparation of PEGylated Liposomes
This protocol describes the preparation of PEGylated liposomes using the lipid film hydration method.
Materials:
-
Distearoylphosphatidylcholine (DSPC)
-
Cholesterol
-
Polyethylene glycol (PEG)-distearoylphosphatidylethanolamine (DSPE)
-
Chloroform
-
Ammonium sulfate solution (e.g., 250 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve DSPC, cholesterol, and PEG-DSPE in chloroform in a round-bottom flask at a desired molar ratio (e.g., 3:2:0.15).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with an ammonium sulfate solution by vortexing and incubating at a temperature above the lipid phase transition temperature (e.g., 60°C).
-
Subject the resulting multilamellar vesicles to several freeze-thaw cycles.
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
-
Remove the unencapsulated ammonium sulfate by dialysis or size exclusion chromatography against PBS (pH 7.4).
Radiolabeling of Liposomes with 188Re
This protocol outlines the remote loading of 188Re into pre-formed liposomes using the BMEDA chelator.
Materials:
-
Pre-formed PEGylated liposomes with an ammonium sulfate gradient
-
188Re-perrhenate (Na188ReO4) solution
-
N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA)
-
Stannous chloride (SnCl2) solution
-
Reaction vial
-
Water bath or heating block (60°C)
Procedure:
-
In a reaction vial, add the 188Re-perrhenate solution.
-
Add a solution of BMEDA and a reducing agent like stannous chloride to the vial to form the lipophilic 188Re-BMEDA complex.
-
Add the pre-formed PEGylated liposomes to the reaction vial containing the 188Re-BMEDA complex. A typical volume ratio is 1:1.
-
Incubate the mixture at 60°C for 30 minutes with gentle shaking.
-
During incubation, the lipophilic 188Re-BMEDA complex will cross the lipid bilayer.
-
Once inside the acidic interior of the liposome, the complex becomes protonated and hydrophilic, leading to its entrapment.
-
Purify the 188Re-liposome solution to remove unencapsulated 188Re-BMEDA using a size exclusion column (e.g., Sephadex G-25).
Quality Control Assays
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)
Procedure:
-
Dilute a small aliquot of the 188Re-liposome suspension in an appropriate buffer (e.g., PBS).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.
-
Measure the surface charge (zeta potential) using an ELS instrument.
Method: Instant Thin Layer Chromatography (ITLC)
Procedure:
-
Spot a small amount of the 188Re-liposome solution onto an ITLC strip (e.g., silica gel).
-
Develop the chromatogram using an appropriate mobile phase (e.g., acetone or saline).
-
In a suitable system, the 188Re-liposomes will remain at the origin, while free 188Re-perrhenate and other impurities will migrate with the solvent front.
-
Analyze the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into sections and counting in a gamma counter.
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Activity at origin / Total activity) x 100
Method: Incubation in biological media followed by RCP determination.
Procedure:
-
Incubate an aliquot of the 188Re-liposome solution in normal saline and in serum or plasma at 37°C.
-
At various time points (e.g., 1, 4, 24, 48, 72 hours), take a sample of the incubation mixture.
-
Determine the radiochemical purity of the sample using the ITLC method described above.
-
Plot the RCP as a function of time to assess the stability of the radiolabeled liposomes.
Procedure:
-
Administer a known activity of 188Re-liposomes to tumor-bearing animals (e.g., mice or rats) via intravenous injection.
-
At predetermined time points, animals can be imaged using a micro-SPECT/CT scanner to visualize the biodistribution of the radiolabeled liposomes.
-
For quantitative biodistribution, euthanize the animals at specific time points and collect major organs and tissues (tumor, blood, liver, spleen, kidneys, muscle, etc.).
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: Experimental workflow for the preparation, labeling, and quality control of 188Re-liposomes.
Caption: Mechanism of 188Re remote loading into liposomes via the BMEDA chelator.
References
- 1. Translating Research for the Radiotheranostics of Nanotargeted 188Re-Liposome [mdpi.com]
- 2. Translating Research for the Radiotheranostics of Nanotargeted 188Re-Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Loading Technetium-99m and Rhenium-186/188 Radionuclides into Preformed Liposomes for Diagnostic Imaging and Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phase 1 Clinical Trial of TAK-188 in Advanced Cancers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Phase 1 clinical trial design for TAK-188, an antibody-drug conjugate (ADC) targeting C-C chemokine receptor 8 (CCR8) for the treatment of advanced solid tumors. The accompanying protocols offer standardized procedures for key experimental methodologies.
Application Notes
Introduction to TAK-188
TAK-188 is an investigational antibody-drug conjugate designed to selectively target and eliminate regulatory T cells (Tregs) within the tumor microenvironment.[1][2][3] Tregs are a subset of T cells that suppress the immune response, and their presence in tumors can inhibit the body's ability to fight cancer.[1][2] TAK-188 consists of a monoclonal antibody that binds to CCR8, a protein highly expressed on the surface of tumor-infiltrating Tregs, linked to a potent cytotoxic agent. By targeting CCR8, TAK-188 aims to deplete these immunosuppressive cells, thereby enhancing the anti-tumor activity of other immune cells, such as CD8+ T cells.
Mechanism of Action and Signaling Pathway
The proposed mechanism of action for TAK-188 involves the following steps:
-
Binding: The antibody component of TAK-188 binds to the CCR8 receptor on the surface of regulatory T cells (Tregs) within the tumor.
-
Internalization: Upon binding, the TAK-188/CCR8 complex is internalized by the Treg cell.
-
Payload Release: Inside the cell, the cytotoxic payload is released from the antibody.
-
Cell Death: The cytotoxic agent induces apoptosis (programmed cell death) of the Treg.
-
Enhanced Anti-Tumor Immunity: The depletion of Tregs in the tumor microenvironment is expected to lead to an increased activation and proliferation of cytotoxic CD8+ T cells, which can then more effectively attack and kill cancer cells.
Phase 1 Clinical Trial Design (NCT07205718)
The Phase 1 clinical trial of TAK-188 is an open-label, dose-escalation and expansion study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of TAK-188 in adult participants with locally advanced or metastatic solid tumors.
| Parameter | Description |
| Official Title | An Open-label, Dose Escalation and Expansion, Phase 1/2 Trial to Evaluate the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Efficacy of TAK-188, an Anti-CCR8 Antibody-Drug-Conjugate, as a Single Agent in Adult Participants With Locally Advanced or Metastatic Solid Tumors |
| NCT Number | NCT07205718 |
| Phase | Phase 1/2 |
| Study Design | Open-label, non-randomized, sequential assignment |
| Primary Objectives | To assess the safety and tolerability of TAK-188 and determine the recommended Phase 2 dose (RP2D). |
| Secondary Objectives | To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of TAK-188, and to evaluate its preliminary anti-tumor activity. |
| Patient Population | Adults with histologically or cytologically confirmed locally advanced or metastatic solid tumors who have progressed on or are intolerant to standard therapies. This includes, but is not limited to, non-small cell lung cancer (NSCLC), gastroesophageal adenocarcinoma (GEA), and squamous cell carcinoma of the head and neck (SCCHN). |
| Intervention | TAK-188 administered as an intravenous (IV) infusion. |
| Dose Escalation | Participants will receive escalating doses of TAK-188, starting at 40 µg/kg. Dosing is administered on Days 1, 8, and 15 of a 21-day cycle (once weekly). The dose for subsequent cohorts will be increased based on the safety and tolerability data from the previous cohort. |
| Dose Expansion | Once the RP2D is determined, additional cohorts of patients with specific tumor types will be enrolled to further evaluate the safety, tolerability, and preliminary efficacy of TAK-188 at the RP2D. |
Key Assessments and Endpoints
| Assessment | Endpoint | Methodology |
| Safety and Tolerability | - Incidence and severity of adverse events (AEs) and serious adverse events (SAEs)- Dose-limiting toxicities (DLTs)- Determination of the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) | AEs graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). DLTs assessed during the first cycle of treatment. |
| Pharmacokinetics (PK) | - Cmax, AUC, t1/2, clearance, and volume of distribution of TAK-188 | Serial blood sampling for measurement of plasma concentrations of TAK-188 using a validated immunoassay. |
| Pharmacodynamics (PD) | - Depletion of CCR8+ Tregs in peripheral blood and tumor tissue- Changes in the frequency and activation status of other immune cell subsets (e.g., CD8+ T cells) | Flow cytometry analysis of peripheral blood mononuclear cells (PBMCs) and dissociated tumor cells from biopsies. Immunohistochemistry (IHC) of tumor biopsies. |
| Preliminary Efficacy | - Objective response rate (ORR)- Duration of response (DOR)- Progression-free survival (PFS) | Tumor assessments via imaging (e.g., CT or MRI) at baseline and regular intervals, evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1). |
Experimental Protocols
Protocol for TAK-188 Administration
1.1. Patient Preparation:
-
Confirm patient identity and informed consent.
-
Assess vital signs (blood pressure, heart rate, respiratory rate, temperature).
-
Review baseline laboratory results.
-
Administer any required premedications (e.g., antihistamines, corticosteroids) as specified in the clinical trial protocol.
1.2. Drug Reconstitution and Dilution:
-
Reconstitute the lyophilized TAK-188 powder with sterile water for injection to the specified concentration.
-
Gently swirl the vial to dissolve the powder; do not shake.
-
Calculate the required volume of the reconstituted solution based on the patient's body weight and the assigned dose level.
-
Withdraw the calculated volume and further dilute it in a specified volume of 0.9% sodium chloride for infusion.
1.3. Administration:
-
Administer the diluted TAK-188 solution as an intravenous infusion over a pre-defined period (e.g., 60 minutes).
-
Use a dedicated infusion line and an infusion pump to ensure accurate delivery.
1.4. Post-Infusion Monitoring:
-
Monitor vital signs at regular intervals during and after the infusion.
-
Observe the patient for any signs or symptoms of infusion-related reactions.
-
Follow the protocol-specified procedures for managing any adverse events.
Protocol for Pharmacokinetic (PK) Sample Collection and Processing
2.1. Materials:
-
Vacutainer tubes with K2EDTA anticoagulant.
-
Centrifuge.
-
Pipettes and sterile, polypropylene cryovials.
-
-80°C freezer.
2.2. Sample Collection Schedule:
-
Pre-dose: Immediately before the start of the TAK-188 infusion.
-
During infusion: At specified time points (e.g., 30 minutes after the start).
-
End of infusion: Immediately upon completion of the infusion.
-
Post-infusion: At multiple time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and on subsequent days as per the protocol).
2.3. Sample Processing:
-
Collect 4 mL of whole blood into a K2EDTA vacutainer tube at each scheduled time point.
-
Gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
Process the sample within 30 minutes of collection.
-
Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into two pre-labeled cryovials (e.g., 1 mL per vial).
-
Store the plasma aliquots upright in a -80°C freezer until shipment for analysis.
Protocol for Pharmacodynamic (PD) Analysis of Peripheral Blood Mononuclear Cells (PBMCs) by Flow Cytometry
3.1. PBMC Isolation:
-
Collect whole blood into CPT (Cell Preparation Tube) with sodium heparin.
-
Process the tubes according to the manufacturer's instructions, typically involving centrifugation to separate PBMCs via a density gradient.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
3.2. Cell Staining:
-
Resuspend a defined number of PBMCs in staining buffer.
-
Add a cocktail of fluorescently-labeled antibodies against cell surface markers to identify cell populations of interest (e.g., CD3, CD4, CD8, CD25, FOXP3, and CCR8).
-
Incubate as recommended by the antibody manufacturer.
-
For intracellular markers like FOXP3, fix and permeabilize the cells using a dedicated kit before adding the intracellular antibody.
-
Wash the cells to remove unbound antibodies.
3.3. Flow Cytometry Acquisition and Analysis:
-
Acquire the stained cell samples on a calibrated flow cytometer.
-
Analyze the data using appropriate software to gate on specific cell populations and quantify the frequency of CCR8+ Tregs and other immune cell subsets.
-
Compare post-dose cell frequencies to baseline levels to assess the pharmacodynamic effects of TAK-188.
Protocol for Tumor Biopsy Collection and Processing
4.1. Biopsy Collection:
-
Obtain tumor tissue via core needle biopsy under appropriate imaging guidance.
-
Collect a sufficient number of cores as specified in the protocol for various analyses (e.g., formalin-fixed paraffin-embedding for IHC, and flash-freezing for molecular analyses).
4.2. Tissue Processing for Immunohistochemistry (IHC):
-
Immediately place one core biopsy into a labeled cassette and immerse in 10% neutral buffered formalin.
-
Fix for 18-24 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) and mount on charged glass slides.
-
Perform IHC staining using a validated antibody against CCR8 and other markers of interest (e.g., CD4, CD8, FOXP3) to assess the infiltration of immune cells in the tumor microenvironment.
4.3. Tissue Processing for Dissociated Tumor Cell Analysis:
-
Place a fresh core biopsy in a sterile tube containing transport medium on ice.
-
Mechanically and enzymatically digest the tissue to create a single-cell suspension.
-
Filter the cell suspension to remove debris.
-
Perform cell counting and viability assessment.
-
The resulting single-cell suspension can be used for downstream applications such as flow cytometry, following the protocol described in section 3.
References
Application Notes and Protocols: In Vivo Efficacy Studies for Anticancer Agent 188
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for designing and executing in vivo efficacy studies for "Anticancer Agent 188," a novel investigational drug. This document outlines detailed protocols for utilizing both xenograft and syngeneic mouse models, which are crucial for preclinical evaluation of anticancer therapeutics.[1][2] Included are methodologies for tumor implantation, agent preparation and administration, tumor growth monitoring, and determination of humane endpoints. Furthermore, this guide presents a framework for data collection and presentation to ensure clear, comparable, and statistically sound results. Adherence to these protocols will facilitate a robust assessment of the therapeutic potential and safety profile of this compound prior to clinical development.[3][4]
Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
This compound is a selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of this pathway is a frequent event in many human cancers, leading to uncontrolled cell proliferation, survival, and resistance to therapy.[5] Agent 188 specifically targets the p110α catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the activation of downstream effectors such as AKT and mTOR. This blockade ultimately aims to induce apoptosis and halt cell cycle progression in cancer cells with a hyperactivated PI3K/AKT/mTOR pathway.
Experimental Design and Workflow
A successful in vivo study requires careful planning, from model selection to defining endpoints. The choice between a xenograft model (human tumor in an immunodeficient mouse) and a syngeneic model (murine tumor in an immunocompetent mouse) is critical. Xenograft models are standard for assessing direct antitumor activity, while syngeneic models are essential for evaluating immunomodulatory effects.
Choice of Animal Model
The selection of an appropriate animal model is paramount for the preclinical evaluation of a chemotherapeutic agent.
-
Human Tumor Xenograft Models: These involve transplanting human cancer cells or patient-derived tumor tissue (PDX) into immunodeficient mice (e.g., athymic nude, SCID, or NSG mice). They are widely used to assess the direct efficacy of a drug against human cancers.
-
Cell Line-Derived Xenograft (CDX): Established from cultured human cancer cell lines. They are reproducible and cost-effective.
-
Patient-Derived Xenograft (PDX): Established from fresh patient tumor samples. PDX models better maintain the genetic and histological characteristics of the original tumor, offering higher predictive value for clinical efficacy.
-
-
Syngeneic Models: These models use murine tumor cells implanted into immunocompetent mice of the same genetic background. They are indispensable for studying immuno-oncology agents, as they possess a fully functional immune system that allows for the investigation of drug interactions with the tumor microenvironment.
Experimental Protocols
All animal procedures must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Protocol: Subcutaneous Xenograft Model Establishment
-
Animal Model: Use 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID). Allow at least one week for acclimatization.
-
Cell Preparation: Culture a human cancer cell line with a known activated PI3K pathway (e.g., A549, HCT116) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Injection: Resuspend cells in a sterile, serum-free medium or Matrigel at a concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth: Monitor animals 2-3 times per week for tumor appearance.
Protocol: Agent 188 Preparation and Administration
-
Formulation: Prepare Agent 188 in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily and kept on ice.
-
Dose Calculation: Calculate the required dose based on the mean body weight of the animals in each group. A preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD).
-
Administration: Administer Agent 188 or the vehicle control via the specified route (e.g., oral gavage (p.o.) or intraperitoneal (i.p.) injection) according to the dosing schedule (e.g., daily, once every two days).
Protocol: Tumor Growth Monitoring and Data Collection
-
Frequency: Once tumors are established, monitor animals and measure tumors at least twice weekly. As tumors approach the endpoint, daily monitoring is required.
-
Tumor Measurement: Use digital calipers to measure the length (L) and width (W) of the tumor.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume (mm³) = (L x W²) / 2 .
-
Body Weight: Measure the body weight of each animal 2-3 times per week as an indicator of general health and toxicity. A sustained body weight loss of over 15-20% is a common toxicity endpoint.
-
Clinical Observations: Record any clinical signs of toxicity, such as changes in posture, activity, or grooming.
Protocol: Endpoint Criteria and Analysis
-
Humane Endpoints: Euthanize animals if any of the following criteria are met, as mandated by IACUC guidelines:
-
Tumor volume exceeds the predetermined limit (e.g., 1500-2000 mm³).
-
Tumor becomes ulcerated or necrotic.
-
Body weight loss exceeds 20%.
-
The animal exhibits signs of significant distress, such as lethargy or respiratory difficulty.
-
-
Efficacy Endpoints: The primary efficacy endpoint is often tumor growth inhibition. Overall survival can also be a key endpoint.
-
Terminal Procedures: At the study endpoint, euthanize all remaining animals. Excise, weigh, and photograph the tumors. Tissues of interest (tumor, liver, spleen, etc.) may be collected for further analysis (e.g., histology, biomarker analysis, flow cytometry).
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Example Dose-Ranging and Toxicity Study for Agent 188
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) at Day 14 (± SEM) | Study-Related Deaths |
| Vehicle Control | - | p.o. | Daily | +5.2 (± 1.5) | 0/10 |
| Agent 188 | 10 | p.o. | Daily | +3.8 (± 1.8) | 0/10 |
| Agent 188 | 25 | p.o. | Daily | +1.5 (± 2.1) | 0/10 |
| Agent 188 | 50 | p.o. | Daily | -4.3 (± 2.5) | 0/10 |
| Agent 188 | 100 | p.o. | Daily | -18.9 (± 3.3) | 3/10 |
| Note: The 50 mg/kg dose might be selected as the Maximum Tolerated Dose (MTD) for subsequent efficacy studies. |
Table 2: Example Efficacy Study - Tumor Growth Inhibition (TGI)
| Treatment Group (n=10) | Dosage (mg/kg, p.o.) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | P-value (vs. Vehicle) |
| Vehicle Control | - | 1450 (± 180) | - | - |
| Agent 188 | 25 | 652 (± 95) | 55.0 | <0.01 |
| Agent 188 | 50 | 478 (± 82) | 67.0 | <0.001 |
| Positive Control | Varies | 420 (± 75) | 71.0 | <0.001 |
| TGI (%) is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. |
Table 3: Example Efficacy Study - Survival Analysis
| Treatment Group (n=10) | Dosage (mg/kg, p.o.) | Median Survival (Days) | Increase in Lifespan (%) | P-value (Log-rank test vs. Vehicle) |
| Vehicle Control | - | 25 | - | - |
| Agent 188 | 50 | 42 | 68.0 | <0.01 |
| Positive Control | Varies | 45 | 80.0 | <0.001 |
| Survival endpoint is defined as the time for tumors to reach 1500 mm³. |
References
- 1. iv.iiarjournals.org [iv.iiarjournals.org]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic Signaling Pathways in The Cancer Genome Atlas - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening for Antitumor Agent-188 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-188 and its analogs represent a promising class of compounds targeting key oncogenic signaling pathways. Notably, the analog C188-9 (also known as TTI-101) has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of various malignancies, including triple-negative breast cancer (TNBC), and is associated with tumor cell proliferation, survival, and metastasis.[3][4] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Antitumor agent-188 analogs to identify and characterize novel STAT3 inhibitors.
Mechanism of Action and Signaling Pathway
Antitumor agent-188 analogs, exemplified by C188-9, function by directly targeting the STAT3 protein. Specifically, C188-9 is a cell-permeable, binaphthol-sulfonamide-based compound that binds with high affinity to the SH2 domain of STAT3. This binding event competitively inhibits the recruitment of STAT3 to activated cytokine receptor complexes, thereby preventing its phosphorylation at the critical tyrosine 705 residue (pY705) by upstream kinases such as JAK2.
Inhibition of STAT3 phosphorylation prevents its homodimerization, subsequent translocation to the nucleus, and binding to the promoters of target genes. This blockade of STAT3-mediated gene transcription ultimately leads to the downregulation of proteins essential for tumor progression, including those involved in cell cycle progression (e.g., c-Myc) and apoptosis resistance (e.g., Bcl-2). The primary mechanism of action for this class of compounds is the induction of apoptosis and cell cycle arrest in cancer cells with constitutively active STAT3 signaling.
Figure 1: Proposed STAT3 signaling pathway and inhibition by Antitumor agent-188 analogs.
Data Presentation: Quantitative Analysis of Antitumor Agent-188 Analogs
The following tables summarize the inhibitory activities of C188 and several of its analogs. The data is compiled from a structure-activity relationship (SAR) study and demonstrates the superior potency of C188-9.
Table 1: Inhibition of STAT3 Phosphorylation and Binding
| Compound | Inhibition of G-CSF-induced pSTAT3 (IC50, µM) | Inhibition of STAT3-pY Peptide Binding (IC50, µM) |
| C188 | 16.2 - 16.8 | >1000 |
| C188-9 | 3.3 - 3.7 | 2.5 |
| C188-7 | 10.5 | Not Reported |
| C188-8 | 4.3 | Not Reported |
| C188-15 | 8.3 | Not Reported |
Table 2: Cellular Activity of C188 and C188-9 in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Compound | Inhibition of Constitutive pSTAT3 (IC50, µM) | Inhibition of Anchorage-Dependent Growth (IC50, µM) |
| C188 | 15.4 | 6.3 |
| C188-9 | 10.6 | 3.2 |
Table 3: Binding Affinity and Cellular Potency of C188-9
| Parameter | Value | Reference |
| Binding Affinity to STAT3 (Kd) | 4.7 nM | |
| Inhibition of STAT3 Activation in AML cell lines (IC50) | 4-7 µM | |
| Apoptosis Induction in AML cell lines (EC50) | 6 to >50 µM |
Experimental Protocols
A tiered high-throughput screening approach is recommended to efficiently identify and validate potent Antitumor agent-188 analogs. This involves a primary biochemical screen to assess direct STAT3 inhibition, followed by a secondary cell-based assay to confirm on-target activity and determine cellular potency.
Figure 2: High-throughput screening cascade for Antitumor agent-188 analogs.
Protocol 1: Primary High-Throughput Screen - Fluorescence Polarization (FP) Assay for STAT3-pY Peptide Binding Inhibition
This biochemical assay measures the ability of test compounds to disrupt the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphotyrosine (pY) peptide derived from a STAT3 binding partner (e.g., gp130).
Materials:
-
Recombinant Human STAT3 protein (SH2 domain)
-
Fluorescently labeled pY-peptide probe (e.g., 5-FAM-G(pTyr)LPQTV-NH2)
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
Test compounds (Antitumor agent-188 analogs) dissolved in DMSO
-
Low-volume, black, 384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense test compounds into the 384-well plates to a final assay concentration of 10 µM. Include appropriate controls (DMSO for negative control, known STAT3 inhibitor like C188-9 for positive control).
-
Reagent Preparation:
-
Prepare a 2X solution of STAT3 protein in Assay Buffer.
-
Prepare a 2X solution of the fluorescent pY-peptide probe in Assay Buffer.
-
-
Reagent Addition:
-
Add the 2X STAT3 protein solution to all wells.
-
Incubate for 15 minutes at room temperature.
-
Add the 2X fluorescent pY-peptide probe solution to all wells to initiate the binding reaction.
-
-
Incubation: Incubate the plates for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Measure fluorescence polarization on a compatible plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Identify "hits" as compounds exhibiting ≥50% inhibition.
-
Protocol 2: Secondary High-Throughput Screen - Cell-Based Viability Assay
This assay determines the cytotoxic effect of the "hit" compounds on a cancer cell line with constitutive STAT3 activation (e.g., MDA-MB-231 for TNBC). The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method that measures ATP levels as an indicator of metabolically active cells.
Materials:
-
MDA-MB-231 (or other relevant cancer cell line)
-
Cell Culture Medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Reagent
-
White, opaque, 384-well cell culture plates
-
Luminometer plate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells into 384-well plates at a density of 2,000-5,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds.
-
Add diluted compounds to the cells. Ensure the final DMSO concentration is ≤0.5%.
-
Include wells with untreated cells (negative control) and cells treated with a reference compound (e.g., C188-9).
-
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
Signal Generation:
-
Equilibrate the CellTiter-Glo® Reagent and the cell culture plates to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® Reagent to each well.
-
-
Lysis and Stabilization:
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the untreated controls.
-
Plot the dose-response curves and calculate the IC50 value for each active compound.
-
Protocol 3: Lead Confirmation - Western Blot for pSTAT3 Inhibition
This protocol confirms that the lead compounds from the secondary screen inhibit the STAT3 pathway in cells by directly measuring the levels of phosphorylated STAT3.
Materials:
-
MDA-MB-231 cells
-
Lead compounds
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the lead compounds at their IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against pSTAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and GAPDH to ensure equal protein loading and to assess the specificity of pSTAT3 inhibition.
-
Analysis: Quantify the band intensities to determine the reduction in pSTAT3 levels relative to total STAT3 and the loading control.
References
- 1. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LLL12B, a Novel Small-Molecule STAT3 Inhibitor, Induces Apoptosis and Suppresses Cell Migration and Tumor Growth in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-affinity small-molecule inhibitor of STAT3 against triple-negative breast cancer | BioWorld [bioworld.com]
Application Notes and Protocols for SPECT/CT Imaging of ¹⁸⁸Re-Liposome in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for SPECT/CT imaging of Rhenium-188 labeled liposomes (¹⁸⁸Re-liposome) in murine models. The following sections detail the necessary materials, experimental procedures, and data analysis techniques to successfully conduct in vivo imaging studies for evaluating the biodistribution and pharmacokinetic properties of ¹⁸⁸Re-liposomes.
Introduction
Rhenium-188 (¹⁸⁸Re) is a theranostic radionuclide, emitting both therapeutic high-energy beta particles (2.12 MeV) and imageable gamma photons (155 keV)[1][2]. This dual property makes it an ideal candidate for developing radiopharmaceuticals that can simultaneously diagnose and treat various pathologies, particularly cancer. Liposomes, as nanoscale drug delivery systems, can enhance the accumulation of radionuclides in tumor tissues through the enhanced permeability and retention (EPR) effect[3][4][5]. SPECT/CT (Single Photon Emission Computed Tomography/Computed Tomography) imaging of ¹⁸⁸Re-liposomes allows for non-invasive, longitudinal monitoring of their in vivo fate, providing crucial data on tumor targeting, biodistribution, and pharmacokinetics.
Experimental Protocols
Radiolabeling of Liposomes with ¹⁸⁸Re
A common method for radiolabeling pre-formed liposomes with ¹⁸⁸Re involves a post-loading technique using a lipophilic chelator, such as N,N-bis(2-mercaptoethyl)-N',N'-diethylethylenediamine (BMEDA). The ¹⁸⁸Re-BMEDA complex can passively diffuse across the liposomal bilayer and become entrapped within the aqueous core.
Materials:
-
Pre-formed pegylated liposomes
-
¹⁸⁸Re-perrhenate (from a ¹⁸⁸W/¹⁸⁸Re generator)
-
BMEDA chelator
-
Reducing agent (e.g., stannous chloride)
-
Reaction vials
-
Heating block
-
ITLC strips for radiochemical purity assessment
Protocol:
-
Prepare the ¹⁸⁸Re-BMEDA complex by mixing ¹⁸⁸Re-perrhenate with BMEDA in the presence of a reducing agent.
-
Incubate the mixture at an elevated temperature (e.g., 75-100°C) for a specified time (e.g., 30 minutes).
-
Purify the ¹⁸⁸Re-BMEDA complex if necessary.
-
Add the ¹⁸⁸Re-BMEDA complex to a suspension of pre-formed liposomes.
-
Incubate the mixture to allow for the passive diffusion and entrapment of the radiolabel.
-
Determine the radiochemical purity of the final ¹⁸⁸Re-liposome formulation using instant thin-layer chromatography (ITLC).
Animal Models and ¹⁸⁸Re-Liposome Administration
Tumor-bearing mice are commonly used to evaluate the efficacy of ¹⁸⁸Re-liposomes. The choice of cell line and implantation site depends on the research question.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cell line (e.g., C26 murine colon carcinoma, HT-29 human colorectal adenocarcinoma)
-
Sterile saline
-
Insulin syringes
Protocol:
-
Culture the chosen cancer cell line under appropriate conditions.
-
Subcutaneously or orthotopically implant a known number of cancer cells into the mice.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
Administer a defined dose of ¹⁸⁸Re-liposomes (e.g., 12.95 - 22.2 MBq) intravenously via the tail vein.
SPECT/CT Image Acquisition
Materials:
-
MicroSPECT/CT scanner
-
Anesthesia system (e.g., isoflurane)
-
Heating pad to maintain body temperature
Protocol:
-
Anesthetize the mouse using isoflurane (e.g., 1.5-2%).
-
Position the mouse on the scanner bed.
-
Acquire SPECT images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the dynamic biodistribution.
-
Set the energy window for the ¹⁸⁸Re gamma peak (155 keV).
-
Following each SPECT acquisition, perform a CT scan for anatomical co-registration.
-
Reconstruct the SPECT images using an appropriate algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).
Data Presentation
Biodistribution of ¹⁸⁸Re-Liposomes
The biodistribution of ¹⁸⁸Re-liposomes is determined by quantifying the radioactivity in various organs and the tumor at different time points post-injection. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Tissue | 1h (%ID/g) | 4h (%ID/g) | 24h (%ID/g) | 48h (%ID/g) | 72h (%ID/g) |
| Blood | - | - | 11.2 ± 1.17 | - | - |
| Heart | - | - | - | - | - |
| Lung | - | - | - | - | - |
| Liver | - | 10.2 ± 0.57 | - | - | - |
| Spleen | - | 10.4 ± 0.7 | - | - | - |
| Kidneys | - | 9.98 ± 0.45 | - | - | - |
| Muscle | - | - | - | - | - |
| Tumor | - | - | 7.91 ± 2.02 | - | - |
Note: The table presents example data from a study in C26 colonic peritoneal carcinomatosis mice. Values will vary depending on the liposome formulation, tumor model, and other experimental conditions.
Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the time-activity curves of ¹⁸⁸Re-liposomes in the blood.
| Parameter | ¹⁸⁸Re-Liposome |
| AUC (Area Under the Curve) (%ID/g*h) | 820.4 |
| MRT (Mean Residence Time) (h) | 19.2 |
Note: The table shows example data for ¹⁸⁸Re-liposomes in a C26 colonic peritoneal carcinomatosis mouse model.
Tumor-to-Muscle Ratio
The tumor-to-muscle ratio is a key indicator of the targeting efficiency of the radiolabeled liposomes.
| Time Point | Tumor-to-Muscle Ratio |
| 24h | 14.4 ± 2.7 to 25.8 ± 6.1 |
Note: The range reflects data from different studies and tumor models (HT-29 and C26, respectively).
Visualization of Biodistribution
Conclusion
SPECT/CT imaging of ¹⁸⁸Re-liposomes is a powerful tool for the preclinical evaluation of these novel radiopharmaceuticals. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo imaging studies. The ability to non-invasively track the biodistribution and tumor targeting of ¹⁸⁸Re-liposomes is essential for optimizing their formulation and predicting their therapeutic efficacy. The results from such studies are critical for the translation of promising nanomedicines from the laboratory to clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. milabs.com [milabs.com]
- 3. Biodistribution and pharmacokinetics of 188Re-liposomes and their comparative therapeutic efficacy with 5-fluorouracil in C26 colonic peritoneal carcinomatosis mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodistribution and pharmacokinetics of 188Re-liposomes and their comparative therapeutic efficacy with 5-fluorouracil in C26 colonic peritoneal carcinomatosis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics | A phase 0 study of the pharmacokinetics, biodistribution, and dosimetry of 188Re-liposome in patients with metastatic tumors | springermedicine.com [springermedicine.com]
Application Notes and Protocols: Synergistic Inhibition of STAT3 Signaling using Lentiviral shRNA and C188-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule implicated in numerous cellular processes, including cell proliferation, survival, and differentiation.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers, promoting tumor growth, metastasis, and immune evasion.[1][2] Consequently, STAT3 has emerged as a promising therapeutic target for cancer therapy.
This document outlines protocols for a dual-pronged approach to inhibit STAT3 activity: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule C188-9. Lentiviral delivery of shRNA allows for stable, long-term suppression of STAT3 expression, while C188-9 offers a potent and specific means of acutely inhibiting STAT3 function. The combination of these two modalities is expected to yield a synergistic anti-tumor effect.
C188-9 is a small-molecule inhibitor that targets the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain, thereby preventing its activation.[3] Studies have shown that C188-9 can inhibit cell growth, induce apoptosis, and impair migration and invasion in cancer cells. Lentiviral-mediated shRNA knockdown of STAT3 has also been demonstrated to inhibit tumor cell proliferation and induce apoptosis.
These application notes provide detailed protocols for lentiviral production and transduction for STAT3 knockdown, as well as methods for evaluating the individual and combined effects of STAT3 shRNA and C188-9 on cell viability, apoptosis, and STAT3 signaling.
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway
The STAT3 signaling cascade is a key pathway in regulating cellular processes. The diagram below illustrates the canonical STAT3 signaling pathway and the points of inhibition by shRNA-mediated knockdown and the C188-9 inhibitor.
Caption: STAT3 signaling pathway and points of inhibition.
Experimental Workflow
The following diagram outlines the general experimental workflow for investigating the combined effects of STAT3 shRNA and C188-9.
Caption: Experimental workflow for STAT3 knockdown and C188-9 treatment.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of STAT3 knockdown and C188-9 treatment.
Table 1: Effect of STAT3 shRNA on Cancer Cell Viability
| Cell Line | Transfection | % Reduction in Cell Viability (Mean ± SD) | Reference |
| A549 (NSCLC) | shRNA vs. Control | 47 ± 5% | |
| HCT116 (Colon) | shRNA vs. Control | 65 ± 8% | Hypothetical Data |
| MDA-MB-231 (Breast) | shRNA vs. Control | 58 ± 6% | Hypothetical Data |
NSCLC: Non-Small Cell Lung Cancer
Table 2: Effect of C188-9 on Cancer Cell Viability (IC50 Values)
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| UM-SCC-17B (HNSCC) | 3.2 | 48 hours | |
| A549 (NSCLC) | 3.06 - 52.44 (range across 8 cell lines) | 72 hours | |
| FaDu (HNSCC) | 11.27 | 48 hours |
HNSCC: Head and Neck Squamous Cell Carcinoma
Table 3: Hypothetical Synergistic Effect of Combined STAT3 shRNA and C188-9 on Apoptosis
Disclaimer: The following data are hypothetical and illustrative of the expected synergistic effects. Direct comparative data from a single study for the combined treatment was not available in the public domain at the time of this writing.
| Treatment Group | % Apoptotic Cells (Mean ± SD) |
| shControl + Vehicle | 5.2 ± 1.1% |
| shSTAT3 + Vehicle | 15.8 ± 2.3% |
| shControl + C188-9 (5 µM) | 12.5 ± 1.9% |
| shSTAT3 + C188-9 (5 µM) | 45.7 ± 4.5% |
Experimental Protocols
Lentiviral Production for shRNA-mediated STAT3 Knockdown
This protocol describes the generation of lentiviral particles containing shRNA targeting STAT3 in HEK293T cells.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Opti-MEM
-
Lentiviral transfer plasmid (containing shRNA targeting STAT3 and a selection marker like puromycin resistance)
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm syringe filter
-
Sterile centrifuge tubes
Protocol:
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Plasmid DNA Preparation: In separate sterile tubes, prepare the following DNA mixture in Opti-MEM:
-
Tube A: Dilute transfection reagent in Opti-MEM.
-
Tube B: Mix the shRNA transfer plasmid, packaging plasmid, and envelope plasmid in Opti-MEM.
-
-
Transfection:
-
Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the DNA-lipid complex dropwise to the HEK293T cells.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Lentivirus Harvest:
-
48 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cells and debris.
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots.
-
Lentiviral Transduction of Target Cells
This protocol describes the infection of target cancer cells with the produced lentivirus.
Materials:
-
Target cancer cells
-
Complete growth medium for target cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (8 mg/mL stock)
-
Puromycin
Protocol:
-
Cell Seeding: Seed the target cancer cells in a 6-well plate the day before transduction.
-
Transduction:
-
On the day of transduction, remove the medium from the cells and replace it with fresh medium containing Polybrene at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24 hours.
-
-
Selection of Transduced Cells:
-
48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for successfully transduced cells.
-
Continue to culture the cells in puromycin-containing medium, changing the medium every 2-3 days, until all non-transduced cells have died.
-
-
Expansion and Verification:
-
Expand the puromycin-resistant cells.
-
Verify the knockdown of STAT3 expression by Western Blot or qPCR.
-
C188-9 Treatment
Materials:
-
C188-9 inhibitor
-
DMSO (for stock solution)
-
Cell culture medium
Protocol:
-
Stock Solution Preparation: Prepare a stock solution of C188-9 in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Working Solution Preparation: On the day of the experiment, dilute the C188-9 stock solution in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment:
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction).
-
Allow cells to adhere overnight.
-
Remove the medium and add the medium containing the desired concentrations of C188-9.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated with STAT3 shRNA and/or C188-9 in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells using flow cytometry.
Materials:
-
Cells treated with STAT3 shRNA and/or C188-9
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting the protein levels of total STAT3, phosphorylated STAT3 (p-STAT3), and apoptosis markers.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software.
-
Conclusion
The combination of lentiviral shRNA-mediated knockdown of STAT3 and treatment with the specific inhibitor C188-9 represents a powerful strategy for targeting STAT3-driven cancers. The protocols provided herein offer a comprehensive guide for researchers to investigate the efficacy of this dual-inhibition approach. The expected synergistic effect on reducing cell viability and inducing apoptosis highlights the potential of this combination therapy for future pre-clinical and clinical development.
References
- 1. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Anticancer Agent 188 (Compound D43)
For Research Use Only.
Introduction
Anticancer agent 188, also known as compound D43, is a novel toxoflavin analog with demonstrated potent anti-proliferative effects against triple-negative breast cancer (TNBC) cells.[1][2] This compound has been shown to inhibit DNA synthesis, leading to cell cycle arrest at the G2/M phase, and to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.[1][2] One of the key methods for quantifying the apoptotic effects of this compound (D43) is through flow cytometry using Annexin V and Propidium Iodide (PI) staining. This document provides a detailed protocol for this application and presents representative data on its effects on TNBC cell lines.
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity. Dual staining with Annexin V and PI allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic or necrotic cells (Annexin V+ / PI+).
Data Presentation
The following tables summarize the quantitative analysis of apoptosis in MDA-MB-231 and HCC1806 triple-negative breast cancer cell lines following a 48-hour treatment with varying concentrations of this compound (D43). Data was acquired by flow cytometry after Annexin V-FITC and PI staining.
Table 1: Apoptosis Induction in MDA-MB-231 Cells by this compound (D43)
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | 0 | 5.2 ± 0.8 | 3.1 ± 0.5 | 8.3 ± 1.3 |
| D43 | 0.25 | 12.6 ± 1.5 | 5.4 ± 0.7 | 18.0 ± 2.2 |
| D43 | 0.5 | 25.8 ± 2.1 | 10.2 ± 1.1 | 36.0 ± 3.2 |
| D43 | 1.0 | 42.1 ± 3.5 | 18.5 ± 1.9 | 60.6 ± 5.4 |
Table 2: Apoptosis Induction in HCC1806 Cells by this compound (D43)
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | 0 | 4.8 ± 0.6 | 2.5 ± 0.4 | 7.3 ± 1.0 |
| D43 | 0.5 | 15.3 ± 1.8 | 7.1 ± 0.9 | 22.4 ± 2.7 |
| D43 | 1.0 | 31.7 ± 2.9 | 14.8 ± 1.5 | 46.5 ± 4.4 |
| D43 | 2.0 | 55.4 ± 4.7 | 25.3 ± 2.3 | 80.7 ± 7.0 |
Signaling Pathway
The proposed mechanism of action for this compound (D43) involves the induction of intracellular ROS, which leads to DNA damage and triggers the intrinsic pathway of apoptosis.
Experimental Protocols
Materials and Reagents
-
Triple-negative breast cancer cell lines (e.g., MDA-MB-231, HCC1806)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (D43), stock solution in DMSO
-
Dimethyl sulfoxide (DMSO), vehicle control
-
Phosphate-Buffered Saline (PBS), Ca²⁺ and Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
FACS tubes
Experimental Workflow
References
- 1. Toxoflavin analog D43 exerts antiproliferative effects on breast cancer by inducing ROS-mediated apoptosis and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxoflavin analog D43 exerts antiproliferative effects on breast cancer by inducing ROS-mediated apoptosis and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Immune Response to TAK-188 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-188 is a novel antibody-drug conjugate (ADC) that targets C-C chemokine receptor 8 (CCR8), a protein highly expressed on tumor-infiltrating regulatory T cells (Tregs).[1][2] Tregs within the tumor microenvironment (TME) are potent suppressors of anti-tumor immunity. By selectively depleting these CCR8+ Tregs, TAK-188 aims to relieve this immunosuppression and unleash a robust anti-tumor response mediated by effector immune cells, particularly CD8+ cytotoxic T lymphocytes (CTLs).[1][2]
These application notes provide a comprehensive guide for monitoring the immunological effects of TAK-188 treatment in preclinical and clinical settings. The protocols detailed below will enable researchers to quantify the depletion of target Treg populations, assess the activation and function of effector T cells, and characterize the changes within the tumor microenvironment.
Principle of TAK-188 Action and Monitoring Strategy
TAK-188 is designed to bind to CCR8 on the surface of Tregs within the tumor. Following binding, the ADC is internalized, leading to the release of a cytotoxic payload that induces apoptosis in the target Treg. The depletion of these immunosuppressive cells is hypothesized to create a more favorable environment for anti-tumor immune cells, leading to enhanced tumor cell killing.
Our monitoring strategy is therefore focused on three key areas:
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Pharmacodynamics: Confirming the on-target effect of TAK-188 by measuring the depletion of CCR8+ Tregs in peripheral blood and tumor tissue.
-
Immune Reconstitution and Effector Function: Assessing the subsequent impact on the effector immune cell compartment, primarily the activation and cytotoxic potential of CD8+ T cells.
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Tumor Microenvironment Remodeling: Characterizing the broader changes in the immune infiltrate and spatial organization within the tumor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of TAK-188 and a general workflow for monitoring the immune response to treatment.
References
Troubleshooting & Optimization
Overcoming solubility issues with Anticancer agent 188 (compound D43)
Welcome to the technical support center for Anticancer agent 188 (compound D43). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and use of this compound, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound (compound D43)?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). The compound has a reported solubility of 50 mg/mL in DMSO, though achieving this concentration may require heating and sonication.[1] For long-term storage, it is best to store the compound as a solid at -20°C or -80°C and reconstitute it in DMSO just before use.
Q2: I'm having difficulty dissolving compound D43 in DMSO. What steps can I take?
A2: If you are encountering solubility issues in DMSO, please refer to the detailed dissolution protocol below. Key steps include using anhydrous DMSO, vortexing, and applying heat and sonication.[1] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating capacity.
Q3: My compound D43 precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue for hydrophobic compounds when transferring from an organic solvent to an aqueous buffer. This "crashing out" occurs due to the rapid change in solvent polarity. Here are some strategies to prevent this:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous medium. Instead, perform a serial dilution in your cell culture medium. For example, create an intermediate dilution in a smaller volume of pre-warmed medium before adding it to the final volume.
-
Lower Final Concentration: The final concentration of the compound in your medium may be exceeding its aqueous solubility limit. Try using a lower final concentration in your experiment.
-
Maintain a Low DMSO Concentration: While DMSO helps with initial solubility, the final concentration in your cell culture should typically be kept below 0.5% to avoid cytotoxicity and precipitation.[2]
-
Use Pre-warmed Media: Adding the compound to cell culture media that has been pre-warmed to 37°C can help maintain solubility.
Q4: What is the known mechanism of action for this compound (compound D43)?
A4: this compound (compound D43) has been shown to inhibit DNA synthesis, which leads to cell cycle arrest at the G2/M phase.[1][3] Its anticancer effects are driven by the induction of ROS-mediated apoptosis and DNA damage.
Q5: How should I store stock solutions of compound D43?
A5: Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound D43 does not fully dissolve in DMSO. | 1. Hygroscopic DMSO: The DMSO may have absorbed moisture from the air, reducing its solvating power. 2. Insufficient Energy Input: The compound may require energy to overcome its crystal lattice energy. 3. Concentration Too High: The desired concentration may exceed the solubility limit under standard conditions. | 1. Use a fresh, unopened bottle of high-purity, anhydrous DMSO. 2. Follow the detailed dissolution protocol, including vortexing, heating to 60°C, and ultrasonication. 3. Try preparing a more dilute stock solution (e.g., 10 mg/mL). |
| Precipitation occurs immediately upon dilution in aqueous media. | 1. Rapid Solvent Polarity Shift: Adding a concentrated DMSO stock directly to a large volume of aqueous buffer causes the compound to "crash out." 2. Final Concentration Exceeds Aqueous Solubility: The target concentration in the aqueous medium is too high. | 1. Perform a stepwise or serial dilution. Create an intermediate dilution in a small volume of pre-warmed media before adding to the final volume. 2. Reduce the final working concentration of the compound. |
| The solution becomes cloudy over time in cell culture. | 1. Compound Instability in Aqueous Media: The compound may not be stable in the aqueous environment for extended periods. 2. Interaction with Media Components: The compound may be interacting with proteins or other components in the serum of the cell culture medium. | 1. Prepare fresh working solutions immediately before each experiment. 2. Try reducing the serum concentration in your media during the treatment period, if your cell line can tolerate it. |
Quantitative Data Summary
Table 1: Solubility of this compound (Compound D43)
| Solvent | Temperature | Concentration | Method | Source |
| DMSO | Room Temperature with heating | 50 mg/mL (174.06 mM) | Ultrasonic and warming and heat to 60°C | |
| Corn Oil (from DMSO stock) | Room Temperature | ≥ 5 mg/mL | Dilution of a 50 mg/mL DMSO stock (1:9 ratio) |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
Materials:
-
This compound (compound D43) powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound (compound D43) powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a concentration of 50 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in a water bath or on a heat block at 60°C for 10-15 minutes. Intermittently vortex the solution during heating.
-
Following heating, place the tube in an ultrasonic water bath for 15-30 minutes.
-
Visually inspect the solution to ensure it is clear and all solid has dissolved.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
50 mg/mL stock solution of compound D43 in DMSO
-
Pre-warmed (37°C) complete cell culture medium
Procedure:
-
Thaw a single-use aliquot of the 50 mg/mL stock solution at room temperature.
-
To minimize precipitation, perform an intermediate dilution step. For example, dilute the 50 mg/mL stock 1:10 in fresh, anhydrous DMSO to create a 5 mg/mL intermediate stock.
-
Add a small volume of the intermediate stock solution to your pre-warmed cell culture medium while gently vortexing. Ensure the final DMSO concentration is below 0.5%. For example, to achieve a final concentration of 10 µg/mL, add 2 µL of the 5 mg/mL intermediate stock to 1 mL of cell culture medium.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
References
Improving the stability of Antitumor agent-188 (compound C6) in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability issues with Antitumor agent-188 (also referred to as C188-9), a novel STAT3 inhibitor, in solution.
Frequently Asked Questions (FAQs)
Q1: My Antitumor agent-188 (C6) precipitated out of my aqueous buffer after diluting it from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are several steps you can take to address this:
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Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.
-
Use a different solvent system: Consider using a co-solvent system. For example, a small percentage of ethanol or PEG in your aqueous buffer can improve solubility.
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Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for C6's solubility.[1]
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Use a solubilizing agent: Excipients such as Poloxamer 188 (P188) can be used to improve the stability and solubility of certain drugs in formulations.[2][3][4]
Q2: How should I prepare and store stock solutions of Antitumor agent-188 (C6)?
A2: For creating high-concentration stock solutions, 100% DMSO is a common primary solvent for hydrophobic compounds.[1] Store stock solutions at -20°C or -80°C for long-term stability. When stored as a solid powder, keep it desiccated at -20°C for optimal stability.
Q3: What are the potential degradation pathways for Antitumor agent-188 (C6) in solution?
A3: While specific degradation pathways for C6 have not been extensively published, small molecules in aqueous solutions can be susceptible to several degradation mechanisms, including:
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Hydrolysis: Degradation due to reaction with water. This can be influenced by pH.
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Oxidation: Reaction with oxygen, which can be catalyzed by light or metal ions.
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Photodegradation: Degradation caused by exposure to light.
It is recommended to perform forced degradation studies (stress testing) under acidic, basic, oxidative, and photolytic conditions to identify the potential degradation products and pathways for C6.
Q4: How can I assess the stability of Antitumor agent-188 (C6) in my specific experimental conditions?
A4: A chemical stability assay can be performed. This typically involves incubating the compound in your experimental buffer at a specific temperature (e.g., 37°C) for various time points (e.g., 0, 6, 12, 24, 48 hours). At each time point, an aliquot is taken and analyzed by HPLC-MS to determine the remaining concentration of the parent compound.
Troubleshooting Guides
Issue: Compound Precipitation During Experiment
This guide provides a step-by-step workflow to troubleshoot precipitation of Antitumor agent-188 (C6) during an experiment.
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary
The following tables present hypothetical stability data for Antitumor agent-188 (C6) under various conditions. This data is for illustrative purposes to guide experimental design.
Table 1: Kinetic Solubility of Antitumor agent-188 (C6) in Different Buffers
| Buffer System | pH | Kinetic Solubility (µM) |
| Phosphate Buffered Saline (PBS) | 7.4 | 5 |
| Citrate Buffer | 5.0 | 15 |
| Tris Buffer | 8.5 | 2 |
Table 2: Chemical Stability of Antitumor agent-188 (C6) in PBS (pH 7.4) at 37°C
| Incubation Time (hours) | % Remaining Compound |
| 0 | 100 |
| 6 | 95 |
| 12 | 88 |
| 24 | 75 |
| 48 | 60 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment
This protocol provides a general method to assess the kinetic solubility of Antitumor agent-188 (C6) in an aqueous buffer.
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Prepare a high-concentration stock solution: Dissolve the compound in 100% DMSO to make a 10 mM stock solution.
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Serial Dilution: Create a serial dilution of the stock solution in DMSO.
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Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.
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Incubation: Incubate the plate at room temperature for 1-2 hours.
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Precipitation Detection: Measure the turbidity of each well using a nephelometer or plate reader at a wavelength around 600-700 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.
Protocol 2: Chemical Stability Assay
This protocol outlines a method to evaluate the chemical stability of Antitumor agent-188 (C6) in a buffered solution over time.
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Prepare Incubation Solution: Prepare a solution of C6 in the desired buffer (e.g., 75 mM phosphate buffer) at a concentration where the compound is fully dissolved (e.g., 2 µM).
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Initial Sample (T=0): Immediately take an aliquot of the solution. This will serve as the zero time point.
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Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C) for the desired duration (e.g., 24, 48, 72 hours).
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Time-Point Samples: At each scheduled time point, take an aliquot of the incubated solution.
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Sample Quenching and Analysis: Stop the degradation reaction in the aliquots, for example, by adding a cold organic solvent like methanol. Analyze all samples (including the T=0 sample) by a validated HPLC-MS method to determine the concentration of C6.
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Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
Caption: Workflow for the chemical stability assay.
Signaling Pathway
Antitumor agent-188 (C6), also known as C188-9, is a STAT3 inhibitor that targets the SH2 domain of STAT3. This prevents the phosphorylation of STAT3, which in turn inhibits the activation of the STAT3 signaling pathway. A downstream effect of this inhibition is the downregulation of c-Myc, a protein involved in cellular proliferation.
Caption: STAT3 signaling pathway and the inhibitory action of Antitumor agent-188 (C6).
References
Technical Support Center: Enhancing the Radiolabeling Efficiency of ¹⁸⁸Re-Liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁸⁸Re-liposomes. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems encountered during the radiolabeling of liposomes with Rhenium-188 (¹⁸⁸Re), providing potential causes and solutions to enhance labeling efficiency and ensure the quality of the final product.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiolabeling Efficiency / Yield | 1. Inefficient formation of the ¹⁸⁸Re-BMEDA complex: The initial complexation of ¹⁸⁸Re with the chelator N,N-bis(2-mercaptoethyl)-N′,N′-diethylethylenediamine (BMEDA) may be incomplete.[1][2] 2. Degradation of Liposomes: The integrity of the liposomes may be compromised, leading to a breakdown of the ammonium sulfate gradient required for active loading.[3] 3. Incorrect pH: The pH of the extra-liposomal environment or the interior of the liposome may not be optimal for the loading mechanism.[3] 4. Suboptimal Incubation Conditions: The temperature and duration of the incubation step may not be ideal for the efficient transport of the ¹⁸⁸Re-BMEDA complex across the lipid bilayer.[1] | 1. Verify ¹⁸⁸Re-BMEDA Complex Purity: Ensure the radiochemical yield of the ¹⁸⁸Re-BMEDA complex is high (ideally >95-98%) before proceeding with liposome labeling. 2. Assess Liposome Quality: Characterize the pre-formed liposomes for particle size and zeta potential to ensure they meet specifications. 3. Maintain pH Gradient: Confirm the internal pH of the liposomes is acidic (e.g., pH 5.5) and the external buffer is at a neutral pH (e.g., 7.2-7.4) to facilitate the trapping of the radiolabeled complex. 4. Optimize Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a sufficient duration (e.g., 30 minutes) with gentle shaking. |
| Poor In Vitro Stability | 1. Leakage of ¹⁸⁸Re from Liposomes: The radiolabel may not be stably entrapped within the liposome core, leading to its release over time. 2. Liposome Aggregation or Fusion: The formulation may not be stable, leading to changes in particle size and potential loss of encapsulated contents. | 1. Ensure Complete Trapping: The ammonium sulfate gradient method is designed to protonate the ¹⁸⁸Re-BMEDA complex inside the liposome, rendering it hydrophilic and trapping it. Ensure the gradient is properly established. 2. Incorporate PEGylated Lipids: The inclusion of DSPE-PEG₂₀₀₀ in the lipid formulation enhances stability and prevents aggregation. 3. Monitor Stability: Assess the radiochemical purity of the ¹⁸⁸Re-liposomes over time in both normal saline and plasma to confirm stability. |
| Inconsistent Particle Size | 1. Issues with Liposome Preparation: The initial lipid film hydration and extrusion process may not be consistent. 2. Radiolabeling-Induced Changes: The labeling process itself might be causing aggregation or changes in the liposome structure. | 1. Standardize Liposome Formulation: Strictly control the lipid molar ratios, hydration temperature, and extrusion cycles to produce liposomes of a consistent size. 2. Post-Labeling Size Measurement: Measure the particle size after radiolabeling to confirm that no significant changes have occurred. |
Frequently Asked Questions (FAQs)
Q1: What is the expected radiochemical yield and purity for ¹⁸⁸Re-liposome preparation?
A1: The radiochemical yield of ¹⁸⁸Re-liposomes is typically around 88.75% ± 1.46%. Following purification, the radiochemical purity should be greater than 95%. Some studies have reported an overall yield of about 70%.
Q2: What are the key quality control parameters for ¹⁸⁸Re-liposomes?
A2: Key quality control parameters include:
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Particle Size: Typically in the range of 80-100 nm.
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Zeta Potential: Generally in the range of -3 to 2 mV.
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Phospholipid Concentration: Should be within a specified range, for example, 3-6 µmol/mL.
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Radiochemical Purity: Greater than 90-95%.
Q3: How stable are ¹⁸⁸Re-liposomes in vitro?
A3: ¹⁸⁸Re-liposomes demonstrate good stability. In normal saline at room temperature, they can maintain a high radiochemical purity of over 95% for at least 72 hours. In rat plasma at 37°C, the radiochemical purity can remain around 88% at 24 hours and approximately 74% at 72 hours.
Q4: What is the mechanism of loading ¹⁸⁸Re into pre-formed liposomes?
A4: The most common method is a remote-loading technique utilizing a pH gradient.
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Pre-formed liposomes are prepared with an acidic interior, often by encapsulating ammonium sulfate at a pH of 5.5.
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¹⁸⁸Re is chelated with a lipophilic chelator, such as BMEDA, to form a neutral, lipid-soluble ¹⁸⁸Re-BMEDA complex.
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This lipophilic complex can passively diffuse across the liposome's lipid bilayer into the acidic core.
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Once inside, the lower pH protonates the complex, making it more hydrophilic and trapping it within the aqueous interior of the liposome.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on ¹⁸⁸Re-liposomes.
Table 1: Physicochemical Properties and Labeling Efficiency
| Parameter | Value | Reference(s) |
| Liposome Composition (Molar Ratio) | DSPC:Cholesterol:DSPE-PEG₂₀₀₀ = 3:2:0.3 | |
| Initial Liposome Size | 80.12 ± 0.83 nm | |
| Zeta Potential | -2.02 ± 0.96 mV | |
| Phospholipid Concentration | 21.2 ± 1.95 µmol/mL | |
| ¹⁸⁸Re-BMEDA Complex Yield | > 98% | |
| Radiochemical Yield of ¹⁸⁸Re-Liposome | 88.75% ± 1.46% | |
| Overall Yield of ¹⁸⁸Re-Liposome | ~70% | |
| Radiochemical Purity (Post-Purification) | > 95% |
Table 2: In Vitro Stability of ¹⁸⁸Re-Liposomes
| Condition | Time Point | Radiochemical Purity (%) | Reference(s) |
| Normal Saline (Room Temperature) | 72 hours | 95.56 ± 0.47% | |
| Rat Plasma (37°C) | 24 hours | 88.03 ± 2.77% | |
| Rat Plasma (37°C) | 72 hours | 74.41 ± 4.80% |
Experimental Protocols
Protocol 1: Preparation of ¹⁸⁸Re-Liposomes
This protocol outlines the remote loading method for radiolabeling pre-formed PEGylated liposomes with ¹⁸⁸Re.
Materials:
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Pre-formed PEGylated liposomes (e.g., DSPC:Cholesterol:DSPE-PEG₂₀₀₀) containing 250 mM ammonium sulfate, pH 5.5.
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Carrier-free ¹⁸⁸Re-perrhenate (Na¹⁸⁸ReO₄) solution.
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N,N-bis(2-mercaptoethyl)-N′,N′-diethylethylenediamine (BMEDA).
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PD-10 size exclusion column.
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Normal saline.
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Incubator/shaking water bath set to 60°C.
Procedure:
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Preparation of ¹⁸⁸Re-BMEDA Complex:
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Synthesize the ¹⁸⁸Re-BMEDA complex according to established procedures. The labeling efficiency should be confirmed to be >98%.
-
-
Radiolabeling Reaction:
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In a sterile vial, combine the pre-formed PEGylated liposomes and the ¹⁸⁸Re-BMEDA complex solution, typically at a 1:1 volume ratio (e.g., 1 mL:1 mL).
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Seal the vial securely.
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Incubate the mixture in a shaking water bath at 60°C for 30 minutes with gentle agitation (e.g., 100 rpm).
-
-
Cooling:
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After incubation, remove the vial and allow it to cool to room temperature for approximately 10 minutes.
-
-
Purification:
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To separate the ¹⁸⁸Re-liposomes from the unreacted ¹⁸⁸Re-BMEDA complex and free ¹⁸⁸Re, use a PD-10 size exclusion column.
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Elute the column with normal saline. The ¹⁸⁸Re-liposomes will elute first in the void volume.
-
-
Quality Control:
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Determine the radiochemical purity of the final product using appropriate methods (e.g., instant thin-layer chromatography).
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Measure particle size and zeta potential to confirm the integrity of the liposomes post-labeling.
-
Protocol 2: In Vitro Stability Assessment
This protocol describes how to evaluate the stability of ¹⁸⁸Re-liposomes in physiological-like conditions.
Materials:
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Purified ¹⁸⁸Re-liposomes.
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Normal saline.
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Fresh rat or human plasma.
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Incubator set to 37°C.
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Apparatus for determining radiochemical purity (e.g., ITLC scanner).
Procedure:
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Saline Stability:
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Add a known volume of ¹⁸⁸Re-liposomes to a vial containing normal saline.
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Incubate at room temperature.
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At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot and measure the radiochemical purity.
-
-
Plasma Stability:
-
Add a known volume of ¹⁸⁸Re-liposomes to a vial containing fresh plasma.
-
Incubate at 37°C.
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At the same time points as the saline study, take an aliquot and determine the radiochemical purity. This may require a precipitation step to separate liposomes from plasma proteins before analysis.
-
-
Data Analysis:
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Plot the radiochemical purity (%) against time for both conditions to assess the stability profile of the ¹⁸⁸Re-liposomes.
-
Visualizations
Caption: Experimental workflow for the preparation of ¹⁸⁸Re-liposomes.
Caption: Remote loading mechanism of ¹⁸⁸Re-BMEDA into liposomes.
References
- 1. Evaluation of 188Re-labeled PEGylated nanoliposome as a radionuclide therapeutic agent in an orthotopic glioma-bearing rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translating Research for the Radiotheranostics of Nanotargeted 188Re-Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for Loading Technetium-99m and Rhenium-186/188 Radionuclides into Preformed Liposomes for Diagnostic Imaging and Radionuclide Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Events in TAK-188 Clinical Trials
Disclaimer: This document provides guidance for researchers, scientists, and drug development professionals involved in clinical trials of TAK-188. The information provided is based on publicly available data and general knowledge of antibody-drug conjugates and immunotherapies. It is not a substitute for the official clinical trial protocol or guidance from the trial sponsor. Always refer to the specific study protocol and consult with the medical monitor for patient management decisions.
Frequently Asked Questions (FAQs)
Q1: What is TAK-188 and what is its mechanism of action?
A1: TAK-188 is an investigational antibody-drug conjugate (ADC) that targets the C-C chemokine receptor 8 (CCR8).[1][2] CCR8 is a protein that is highly expressed on regulatory T cells (Tregs) within the tumor microenvironment.[2][3] Tregs are a type of immune cell that can suppress the body's anti-tumor immune response. TAK-188 is designed to selectively deliver a cytotoxic payload to these tumor-infiltrating Tregs, leading to their depletion.[1] By eliminating these immunosuppressive cells, TAK-188 aims to enhance the ability of other immune cells, such as CD8+ T cells, to attack and destroy cancer cells.
Q2: What are the most common adverse events observed with TAK-188?
A2: Based on available data from clinical trials in non-small cell lung cancer (NSCLC), the most common side effects include nausea, diarrhea, and vomiting. In these studies, serious side effects of any kind were reported in 11% of patients. It is important to note that specific safety data for other cancer types under investigation, such as gastroesophageal adenocarcinoma (GEA) and squamous cell carcinoma of the head and neck (SCCHN), is not yet clearly available.
Q3: What is the potential for immune-related adverse events (irAEs) with TAK-188?
A3: While specific data on irAEs for TAK-188 is limited in the public domain, its mechanism of action—targeting and depleting regulatory T cells—suggests a potential for immune-related adverse events. By modulating the immune system, there is a theoretical risk of inducing inflammatory side effects similar to those seen with other immunotherapies like checkpoint inhibitors. Researchers should be vigilant for signs and symptoms of potential irAEs affecting various organ systems.
Troubleshooting Guides for Common Adverse Events
This section provides a question-and-answer format to address specific issues that may be encountered during the management of common adverse events associated with TAK-188.
Nausea and Vomiting
Q: A patient is experiencing Grade 1 nausea. What is the recommended initial management?
A: For Grade 1 nausea, prophylactic antiemetics should be reviewed and optimized. Dietary modifications, such as small, frequent meals and avoidance of greasy or spicy foods, can be beneficial. Patient education on recognizing and reporting worsening symptoms is crucial.
Q: A patient on TAK-188 develops Grade 2 vomiting despite prophylactic antiemetics. What are the next steps?
A: For Grade 2 vomiting, breakthrough antiemetic therapy with a different class of agent should be initiated. Intravenous hydration may be necessary if there are signs of dehydration. A thorough assessment should be conducted to rule out other causes of vomiting. The trial protocol should be consulted for guidance on dose interruption or modification of TAK-188.
Q: When should a dose modification of TAK-188 be considered for nausea and vomiting?
A: Dose modification should be considered for persistent Grade 2 nausea or vomiting, or for any Grade 3 or 4 event, as per the specific guidelines outlined in the clinical trial protocol. The primary goal is to ensure patient safety and tolerability to allow for continued treatment.
Diarrhea
Q: A patient reports Grade 1 diarrhea. What is the appropriate course of action?
A: For Grade 1 diarrhea, initial management includes dietary advice (e.g., BRAT diet - bananas, rice, applesauce, toast), increased oral fluid intake to prevent dehydration, and patient education on monitoring stool frequency and consistency. The use of loperamide can be considered.
Q: A patient's diarrhea has progressed to Grade 2. What is the recommended management?
A: For Grade 2 diarrhea, scheduled loperamide should be initiated according to standard guidelines. Close monitoring for dehydration and electrolyte imbalances is essential. If the diarrhea is persistent, a workup to exclude infectious causes should be considered. The clinical trial protocol will provide specific instructions regarding dose interruption of TAK-188.
Q: Under what circumstances should a patient with diarrhea be hospitalized?
A: Hospitalization should be considered for patients with Grade 3 or 4 diarrhea, or for any grade of diarrhea accompanied by severe dehydration, electrolyte abnormalities, fever, or signs of sepsis. Intravenous fluids and electrolyte replacement are critical in these situations.
Quantitative Data on Adverse Events
The following table summarizes the currently available quantitative data on adverse events from TAK-188 clinical trials. This data is primarily from studies in non-small cell lung cancer.
| Adverse Event Category | Incidence | Severity (Grade) | Population | Source |
| Serious Adverse Events (Any) | 11% | Not specified | NSCLC | |
| Nausea | Common | Not specified | NSCLC | |
| Diarrhea | Common | Not specified | NSCLC | |
| Vomiting | Common | Not specified | NSCLC |
Note: "Common" indicates that the event was frequently reported, but a specific percentage of incidence for each grade is not publicly available at this time. Researchers should refer to the investigator's brochure and trial-specific documents for more detailed safety information.
Experimental Protocols
Protocol for Monitoring of Common Adverse Events
This protocol outlines a general framework for monitoring patients for common adverse events during treatment with TAK-188. This should be adapted based on the specific requirements of the clinical trial protocol.
1. Baseline Assessment (Prior to first dose of TAK-188):
- Complete physical examination, including vital signs and performance status.
- Baseline laboratory tests: Complete Blood Count (CBC) with differential, comprehensive metabolic panel (CMP) including liver function tests (LFTs) and renal function tests.
- Assessment of baseline gastrointestinal symptoms (nausea, vomiting, diarrhea).
- Patient education on common adverse events and reporting procedures.
2. During Each Treatment Cycle:
- Prior to each infusion:
- Assessment of vital signs.
- Review of systems for any new or worsening symptoms, with a focus on gastrointestinal and potential immune-related adverse events.
- Grading of any reported adverse events according to Common Terminology Criteria for Adverse Events (CTCAE).
- Post-infusion monitoring:
- As specified in the clinical trial protocol.
3. Routine Laboratory Monitoring:
- CBC with differential and CMP should be monitored at regular intervals as defined in the study protocol (e.g., prior to each cycle).
4. Patient-Reported Outcomes:
- Utilize patient diaries or validated questionnaires to track the frequency and severity of symptoms like nausea, vomiting, and diarrhea between clinic visits.
Visualizations
References
Optimizing C188-9 dosage for maximum STAT3 inhibition in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vivo dosage of C188-9 for maximum STAT3 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the recommended in vivo dosage range for C188-9 in mice?
A1: The effective in vivo dosage of C188-9 in mice typically ranges from 12.5 mg/kg to 100 mg/kg. The optimal dose depends on the tumor model, administration route, and desired therapeutic outcome. It is recommended to perform a pilot study to determine the optimal dose for your specific experimental setup.
Q2: What is the mechanism of action of C188-9?
A2: C188-9 is a small-molecule inhibitor that directly targets the SH2 domain of STAT3. By binding to this domain, C188-9 prevents the phosphorylation of STAT3 at tyrosine 705 (Tyr705), which is a critical step for its dimerization, nuclear translocation, and subsequent activation of target gene transcription.[1]
Q3: Which administration routes are suitable for C188-9 in vivo?
A3: C188-9 has been shown to have good oral bioavailability and can be administered via both intraperitoneal (i.p.) injection and oral gavage.[2] The choice of administration route may depend on the experimental design and desired pharmacokinetic profile.
Q4: How should I prepare C188-9 for in vivo administration?
A4: C188-9 can be formulated for in vivo use. A common vehicle for intraperitoneal injection is a solution of 5% (w/v) dextrose in distilled water containing 5% (v/v) DMSO.[3] For oral administration, a formulation in corn oil can be used. It is crucial to ensure the compound is fully dissolved and the solution is clear before administration.
Q5: How can I assess STAT3 inhibition in vivo after C188-9 treatment?
A5: STAT3 inhibition can be assessed by measuring the levels of phosphorylated STAT3 (pSTAT3) at Tyr705 in tumor tissue or peripheral blood mononuclear cells (PBMCs). Common techniques for this analysis include Western blotting and immunohistochemistry (IHC). A decrease in the pSTAT3/total STAT3 ratio indicates successful target engagement.
Troubleshooting Guides
In Vivo Experiments
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Lack of tumor growth inhibition | - Suboptimal dosage- Inadequate drug exposure- Tumor model resistance | - Perform a dose-escalation study to find the optimal dose.- Verify the formulation and administration technique.- Assess pSTAT3 levels in the tumor to confirm target engagement.- Consider a different tumor model known to be sensitive to STAT3 inhibition. |
| Animal toxicity (e.g., weight loss) | - High dosage- Vehicle toxicity | - Reduce the dosage of C188-9.- Run a vehicle-only control group to assess for toxicity related to the formulation.- Monitor animal health closely and adjust the treatment schedule if necessary. |
| Variability in tumor response | - Inconsistent drug administration- Heterogeneity of tumor establishment | - Ensure accurate and consistent dosing for all animals.- Randomize animals into treatment groups after tumors have reached a consistent size. |
Western Blotting for pSTAT3
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or no pSTAT3 signal | - Low pSTAT3 levels in the sample- Inefficient protein extraction- Antibody issues | - Use a positive control (e.g., lysate from cytokine-stimulated cells).- Ensure the lysis buffer contains phosphatase inhibitors.- Use a fresh aliquot of a validated pSTAT3 antibody at the recommended dilution. |
| High background | - Insufficient blocking- High antibody concentration- Inadequate washing | - Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST).- Optimize the primary and secondary antibody concentrations.- Increase the number and duration of washes. |
| Non-specific bands | - Antibody cross-reactivity- Protein degradation | - Use a highly specific monoclonal antibody for pSTAT3 (Tyr705).- Ensure protease and phosphatase inhibitors are included in the lysis buffer and samples are kept on ice. |
Immunohistochemistry for pSTAT3
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Weak or no staining | - Poor antigen retrieval- Low antibody concentration- Inactive primary antibody | - Optimize the antigen retrieval method (heat-induced epitope retrieval is common for pSTAT3).- Increase the primary antibody concentration or incubation time.- Use a new, validated primary antibody. |
| High background staining | - Endogenous peroxidase activity- Non-specific antibody binding | - Include a peroxidase blocking step (e.g., with hydrogen peroxide).- Use a protein block or serum from the same species as the secondary antibody.- Ensure adequate washing steps. |
| Uneven staining | - Incomplete deparaffinization- Uneven application of reagents | - Ensure complete removal of paraffin before staining.- Apply all reagents evenly across the tissue section. |
Quantitative Data
In Vivo Efficacy of C188-9 on Tumor Growth
| Cancer Model | Dosage and Route | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 50 mg/kg, i.p. | Daily | Marked reduction in xenograft growth | [2] |
| Breast Cancer (CDX model) | Not Specified | Not Specified | Smaller tumor volume compared to control | [4] |
| Hepatocellular Carcinoma | 100 mg/kg, oral gavage | Daily for 2 weeks | Significant reduction in tumor growth |
In Vivo pSTAT3 Inhibition by C188-9
| Cancer Model | Dosage and Route | Tissue Analyzed | pSTAT3 Reduction | Reference |
| HNSCC | 50 mg/kg, i.p. | Tumor Xenograft | Significant decrease in pSTAT3 levels | |
| Breast Cancer (CDX model) | Not Specified | Tumor Xenograft | Decreased pSTAT3 expression | |
| Thermal Burn-Induced Muscle Wasting | 50 mg/kg, i.p. | Tibialis Anterior Muscle | Reduced ratio of phospho-STAT3/STAT3 |
Pharmacokinetic Parameters of C188-9 in Mice
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | Good | Oral | |
| Tumor Concentration | Concentrated in tumors | Not Specified |
Note: Detailed Cmax, Tmax, and AUC values were not consistently reported in a structured format across the reviewed literature.
In Vitro IC50 Values of C188-9
| Cell Line | Assay | IC50 (µM) | Reference |
| UM-SCC-17B (HNSCC) | pSTAT3 Inhibition | 10.6 ± 0.7 | |
| SCC-35 (HNSCC) | pSTAT3 Inhibition | 22.8 ± 6.3 | |
| SCC-61 (HNSCC) | pSTAT3 Inhibition | 21.5 ± 7.1 | |
| HN30 (HNSCC) | pSTAT3 Inhibition | 21.5 ± 8.3 | |
| UM-SCC-17B (HNSCC) | Anchorage-Independent Growth | 0.7 ± 0.6 | |
| AML cell lines | STAT3 Activation | 4 - 7 | |
| Primary AML samples | STAT3 Activation | 8 - 18 |
Experimental Protocols
Western Blotting for pSTAT3 (Tyr705) in Tumor Tissue
-
Tissue Homogenization:
-
Excise tumor tissue and immediately snap-freeze in liquid nitrogen.
-
Homogenize the frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize protein concentrations with lysis buffer.
-
Add 4X Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pSTAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal.
-
Perform densitometric analysis to quantify band intensity.
-
Normalize the pSTAT3 signal to total STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Immunohistochemistry (IHC) for pSTAT3 (Tyr705) in Xenograft Tumors
-
Tissue Preparation:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a Tris/EDTA buffer (pH 9.0).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a protein block or normal serum.
-
Incubate with a primary antibody against pSTAT3 (Tyr705) (e.g., Cell Signaling Technology #9145, 1:200 dilution) overnight at 4°C.
-
Wash with wash buffer (e.g., Dako K800721).
-
Incubate with a polymer-HRP-conjugated secondary antibody.
-
Wash with wash buffer.
-
-
Detection and Counterstaining:
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through graded ethanol and xylene, and coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope and score the intensity and percentage of pSTAT3 positive cells.
-
Visualizations
Caption: STAT3 Signaling Pathway and C188-9 Inhibition.
Caption: In Vivo Experimental Workflow for C188-9.
References
- 1. researchgate.net [researchgate.net]
- 2. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | C188-9, a specific inhibitor of STAT3 signaling, prevents thermal burn-induced skeletal muscle wasting in mice [frontiersin.org]
- 4. C188-9 reduces patient-specific primary breast cancer cells proliferation at the low, clinic-relevant concentration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Prevention of Poloxamer 188 Nanoparticle Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of Poloxamer 188-stabilized nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Poloxamer 188 stabilizes nanoparticles and prevents aggregation?
A1: Poloxamer 188, a non-ionic triblock copolymer, primarily stabilizes nanoparticles through steric hindrance.[1][2][3] The hydrophobic central poly(propylene oxide) (PPO) block adsorbs onto the nanoparticle surface, while the two hydrophilic poly(ethylene oxide) (PEO) blocks extend into the aqueous medium.[4] This creates a hydrophilic barrier on the surface of the nanoparticles, physically preventing them from coming into close contact and aggregating.[1]
Q2: How does the concentration of Poloxamer 188 affect the stability and size of my nanoparticles?
A2: The concentration of Poloxamer 188 is a critical factor in nanoparticle stability. Insufficient concentrations may not provide complete surface coverage, leading to aggregation. Conversely, an optimal concentration, typically ranging from 0.5% to 2.0% (w/v), can lead to smaller and more stable nanoparticles. However, excessively high concentrations can sometimes lead to an increase in particle size or the formation of micelles, which might complicate purification and characterization.
Q3: Can the temperature at which I prepare or store my nanoparticles influence their aggregation?
A3: Yes, temperature can significantly impact the stability of Poloxamer 188-stabilized nanoparticles. Elevated temperatures can increase the kinetic energy of the nanoparticles, potentially overcoming the steric barrier and leading to aggregation. It is generally recommended to work at controlled room temperature during preparation and to store nanoparticle suspensions at refrigerated temperatures (e.g., 4°C) to minimize aggregation over time.
Q4: What is the role of ionic strength or the presence of salts in the aggregation of Poloxamer 188 nanoparticles?
A4: The presence of salts can influence the stability of sterically stabilized nanoparticles. While Poloxamer 188 provides good steric protection, high concentrations of electrolytes in the solution can sometimes lead to a "salting-out" effect, which can reduce the hydration of the PEO chains and decrease the effectiveness of the steric barrier, potentially leading to aggregation. Therefore, it is advisable to use buffers with physiological ionic strength and to be cautious when adding high concentrations of salts to the nanoparticle suspension.
Q5: What is a good starting point for the Poloxamer 188 concentration in my formulation?
A5: A common starting point for Poloxamer 188 concentration is between 0.5% and 2.5% (w/v) in the aqueous phase of your preparation. The optimal concentration will depend on the specific nanoparticle system, including the core material and the desired particle size. It is often necessary to empirically optimize the concentration for your specific application.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of Poloxamer 188-stabilized nanoparticles.
| Issue | Potential Cause | Recommended Solution |
| Immediate aggregation upon formation | Insufficient Poloxamer 188 concentration. | Incrementally increase the Poloxamer 188 concentration (e.g., in 0.25% w/v steps). Ensure the concentration is sufficient to fully coat the nanoparticle surface. |
| Inadequate mixing or homogenization. | Optimize the stirring speed, sonication parameters (amplitude and duration), or homogenization pressure and cycles to ensure efficient particle size reduction and stabilizer adsorption. | |
| Aggregation during storage | Sub-optimal storage temperature. | Store nanoparticle suspensions at a lower temperature, such as 4°C, to reduce Brownian motion and the likelihood of particle collisions. |
| Inappropriate pH or buffer composition. | Ensure the pH of the suspension is not near the isoelectric point of any components that could lead to charge neutralization and aggregation. Use a buffer with an appropriate ionic strength. | |
| Large and polydisperse nanoparticles (High PDI) | Inefficient particle size reduction. | Increase the energy input during nanoparticle formation by optimizing homogenization speed/time or sonication parameters. |
| Sub-optimal Poloxamer 188 concentration. | A concentration that is too low may not prevent initial aggregation, while a concentration that is too high might induce micelle formation. Optimize the concentration as described above. | |
| Precipitation of the polymer or drug | Poor solubility of the polymer or drug in the chosen solvent system. | Ensure that the polymer and drug are fully dissolved in the organic phase before the nanoprecipitation or solvent evaporation step. |
| Excessively high concentration of Poloxamer 188. | High concentrations of Poloxamer 188 can sometimes lead to drug precipitation or micelle aggregation. |
Data Presentation
Table 1: Effect of Poloxamer 188 Concentration on Nanoparticle Size and Polydispersity Index (PDI)
| Nanoparticle System | Poloxamer 188 Conc. (% w/v) | Average Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| Trimyristin SLN | 0.5 | ~110 | - | |
| 0.75 | ~80 | - | ||
| 1.0 | ~65 | - | ||
| Tripalmitin SLN | 0.5 | ~119 | - | |
| 0.75 | ~90 | - | ||
| 1.0 | ~70 | - | ||
| SIN-NLCs | 1.00 | ~175 | ~0.18 | |
| 1.20 | 173.90 ± 1.97 | 0.18 ± 0.01 | ||
| Cationic SLNs | 1.0 | 207 - 261 | - | |
| 3.0 | 167 - 229 | - | ||
| Poloxamer188-b-PCL NPs | - | 119.9 ± 0.5 | 0.03 ± 0.02 |
Note: The exact particle size and PDI can vary depending on the specific formulation and preparation method.
Experimental Protocols
Protocol 1: Nanoparticle Preparation by Modified Nanoprecipitation
This protocol is adapted from a method used for preparing Eudragit E 100 nanoparticles.
Materials:
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Polymer (e.g., Eudragit E 100)
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Organic solvent (e.g., Ethanol)
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Poloxamer 188
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Purified water
-
Drug (if applicable)
Procedure:
-
Organic Phase Preparation: Dissolve the polymer (and drug, if applicable) in the organic solvent. For example, dissolve 250 mg of Eudragit E 100 in 10 mL of 60% ethanol.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in purified water. For example, dissolve 125 mg of Poloxamer 188 in 20 mL of distilled water.
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Nanoprecipitation: Under sonication (e.g., 40 kHz), add the organic phase to the aqueous phase at once.
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Solvent Evaporation and Size Reduction: Continue sonication for a defined period (e.g., 60 minutes) to facilitate solvent evaporation and reduce particle size. To prevent overheating, the water in the sonicator bath can be replaced periodically (e.g., every 5 minutes).
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Characterization: Analyze the resulting nanoparticle suspension for particle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Nanoparticle Preparation by Emulsion-Solvent Evaporation
This protocol is a general method for preparing polymeric nanoparticles.
Materials:
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Polymer (e.g., Eudragit S 100)
-
Organic solvent (e.g., Dichloromethane)
-
Poloxamer 188
-
Purified water
-
Drug (if applicable)
Procedure:
-
Organic Phase Preparation: Dissolve the polymer and drug in the organic solvent.
-
Aqueous Phase Preparation: Dissolve Poloxamer 188 in purified water. For example, mix a specified quantity of Poloxamer 188 with 40 mL of water.
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Emulsification: Add the organic phase drop-wise to the aqueous phase under continuous stirring.
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Homogenization: Homogenize the resulting emulsion at high speed (e.g., 18,000 rpm) for a specified time (e.g., 30 minutes) to form a nanoemulsion.
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Solvent Evaporation: Continue stirring (overnight) to allow the organic solvent to evaporate, leading to the formation of nanoparticles.
-
Purification: The nanoparticle suspension can be centrifuged (e.g., at 9,000 rpm for 15 minutes) to collect the nanoparticles, which can then be washed and resuspended.
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Characterization: Analyze the purified nanoparticles for size, PDI, and other relevant characteristics.
Protocol 3: Characterization of Nanoparticle Aggregation by Dynamic Light Scattering (DLS)
This protocol provides a general guideline for assessing nanoparticle aggregation using DLS.
Equipment and Materials:
-
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)
-
Cuvettes (disposable or quartz)
-
Nanoparticle suspension
-
Purified water or appropriate buffer for dilution
Procedure:
-
Sample Preparation:
-
Ensure the nanoparticle suspension is homogeneous by gentle vortexing or inversion.
-
If necessary, dilute the sample with purified water or the original suspension buffer to a suitable concentration for DLS measurement. Excessive concentrations can lead to multiple scattering events and inaccurate results.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.
-
Select the appropriate measurement parameters in the software, including the dispersant (e.g., water), temperature, and measurement angle.
-
-
Measurement:
-
Carefully transfer the diluted nanoparticle suspension to a clean, dust-free cuvette. Avoid introducing air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The DLS software will use the autocorrelation function of the scattered light intensity to calculate the particle size distribution (hydrodynamic diameter) and the Polydispersity Index (PDI).
-
An increase in the average particle size or the appearance of a second, larger peak in the size distribution is indicative of aggregation. A PDI value below 0.3 generally indicates a monodisperse and stable suspension.
-
-
Stability Study (Optional):
-
To assess stability over time, DLS measurements can be repeated at different time points (e.g., 0, 24, 48 hours) or after exposure to stress conditions (e.g., elevated temperature, changes in pH or ionic strength).
-
Visualizations
References
- 1. Optimization of cationic nanoparticles stabilized by poloxamer 188: A potential approach for improving the biological activity of Aloeperryi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Steric Stabilization: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
Reducing off-target effects of Antitumor agent-188 in vitro
Welcome to the technical support center for Antitumor agent-188. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Antitumor agent-188 in vitro, with a focus on mitigating off-target effects and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Antitumor agent-188?
Antitumor agent-188 is a potent small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It is designed to bind to the SH2 domain of STAT3, preventing its phosphorylation and dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby downregulating the expression of target genes involved in cell proliferation, survival, and angiogenesis.
Q2: What are the potential off-target effects of Antitumor agent-188?
While Antitumor agent-188 is designed for high specificity to STAT3, like many small molecule inhibitors, it can exhibit off-target activities, particularly at higher concentrations. Potential off-target effects may arise from interactions with other signaling proteins containing structurally similar binding domains. The primary cause of off-target effects for many kinase inhibitors is the structural similarity of the ATP-binding pocket across the human kinome.[1] Using concentrations that far exceed the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[1]
Q3: How can I determine if the observed cellular phenotype is a result of on-target or off-target effects of Antitumor agent-188?
A multi-faceted approach is recommended to distinguish between on-target and off-target effects:
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Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the IC50 value of Antitumor agent-188 for STAT3 inhibition, whereas off-target effects typically require higher concentrations.[1]
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Use of Structurally Unrelated Inhibitors: Confirm your findings with a structurally different inhibitor that also targets STAT3.[1] If the phenotype is consistent between both inhibitors, it is more likely to be an on-target effect.
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Target Knockdown/Knockout: Employ genetic methods like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate STAT3 expression.[1] If the resulting phenotype mimics that of Antitumor agent-188 treatment, it strongly supports an on-target mechanism.
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Rescue Experiments: In cells treated with Antitumor agent-188, introduce a mutant form of STAT3 that is resistant to the inhibitor. If this resistant mutant reverses the observed phenotype, it provides strong evidence for an on-target action.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| High levels of cell death observed even at low concentrations of Antitumor agent-188. | The inhibitor may have potent off-target effects on kinases essential for cell survival. | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.3. Consult off-target databases: Check if Antitumor agent-188 is known to target pro-survival kinases like AKT or ERK at the concentrations you are using. |
| Inconsistent results between different batches of primary cells. | Primary cells from different donors can have significant biological variability, including different expression levels of on- and off-target kinases. | 1. Use pooled donors: If possible, use primary cells pooled from multiple donors to average out individual variations.2. Characterize each batch: Perform baseline characterization of each new batch of primary cells for the expression of your target and key off-targets. |
| Observed phenotype does not correlate with the known function of STAT3. | This could be a strong indication of a dominant off-target effect. | 1. Perform a kinome scan: This will provide a broad profile of the kinases inhibited by Antitumor agent-188 at the concentration you are using.2. Conduct a Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells and help identify off-target binding. |
Experimental Protocols
Protocol 1: Dose-Response Curve for Cell Viability
This protocol outlines the methodology for determining the half-maximal inhibitory concentration (IC50) of Antitumor agent-188.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare a 2X serial dilution of Anttumor agent-188 in culture medium. Include a vehicle control (e.g., DMSO).
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Cell Treatment: Replace the medium in the 96-well plate with the prepared compound dilutions.
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Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 48 or 72 hours).
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Viability Assay: Add a cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) and measure the signal according to the manufacturer's instructions.
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Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for STAT3 Phosphorylation
This protocol is for assessing the inhibition of STAT3 phosphorylation by Antitumor agent-188.
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Cell Treatment: Treat cells with varying concentrations of Antitumor agent-188 for the desired time. Include a positive control (e.g., cytokine stimulation to induce STAT3 phosphorylation) and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
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Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
References
Welcome to the TAK-188 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with TAK-188, a novel antibody-drug conjugate (ADC) targeting C-C chemokine receptor 8 (CCR8) for the depletion of regulatory T cells (Tregs) in the tumor microenvironment.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential immune-related adverse events (irAEs) during your experiments.
Disclaimer: TAK-188 is an investigational agent, and clinical data is emerging. The information provided here is based on the known mechanism of action of TAK-188 and established principles for managing adverse events associated with antibody-drug conjugates and Treg-depleting immunotherapies. Always refer to the specific study protocol and investigator's brochure for detailed guidance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TAK-188 and how might this lead to immune-related adverse events?
A1: TAK-188 is an antibody-drug conjugate that selectively targets CCR8, a receptor highly expressed on tumor-infiltrating regulatory T cells (Tregs).[1][2] By delivering a cytotoxic payload to these cells, TAK-188 aims to deplete Tregs, thereby enhancing the anti-tumor immune response.[1]
Immune-related adverse events (irAEs) may arise from two primary mechanisms:
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On-target, off-tumor effects: CCR8 may be expressed at low levels on Tregs in healthy tissues. Depletion of these Tregs could disrupt immune homeostasis and lead to autoimmune-like toxicities.
-
Off-target toxicity: The cytotoxic payload of the ADC could potentially affect healthy cells, leading to toxicities independent of CCR8 targeting.
Q2: What are the anticipated common immune-related adverse events with TAK-188 based on its drug class?
A2: While specific clinical data for TAK-188 is still being gathered, based on experience with other ADCs and immunotherapies, researchers should be vigilant for a range of potential irAEs. In a phase 1/2 trial for non-small cell lung cancer (NSCLC), common side effects of TAK-188 included nausea, diarrhea, and vomiting, with serious adverse events occurring in 11% of patients. No treatment-related deaths were reported.
General irAEs to monitor for, based on the drug class, could include:
-
Dermatological: Rash, pruritus
-
Gastrointestinal: Diarrhea, colitis
-
Hepatic: Elevated liver enzymes (AST, ALT)
-
Endocrine: Hypothyroidism, hyperthyroidism, adrenal insufficiency
-
Pulmonary: Pneumonitis
Q3: What initial steps should be taken in the laboratory if an unexpected in vivo adverse event is observed in animal models?
A3: If an unexpected adverse event is observed in preclinical models, it is crucial to first ensure the welfare of the animal and then to systematically investigate the cause.
-
Record all observations: Document the nature, severity, and time of onset of the adverse event in detail.
-
Collect samples: If feasible and ethically approved, collect blood and tissue samples for analysis (e.g., complete blood count, clinical chemistry, histology).
-
Review dosing and administration: Verify the correct dosage, formulation, and administration route of TAK-188.
-
Consult veterinary staff: Engage with veterinary professionals to provide appropriate supportive care.
-
Analyze the data: Compare the findings with control groups to determine if the event is treatment-related.
Troubleshooting Guides
Guide 1: Managing Suspected Cytokine Release Syndrome (CRS)-like Symptoms in Preclinical Models
Issue: Animals exhibiting symptoms such as fever, lethargy, and ruffled fur, which could be indicative of a systemic inflammatory response.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Monitor Vital Signs | Closely monitor body temperature and other vital signs to assess the severity of the systemic reaction. |
| 2 | Cytokine Panel Analysis | Collect blood samples to measure levels of key inflammatory cytokines (e.g., IL-6, TNF-α, IFN-γ). |
| 3 | Supportive Care | Provide supportive care as recommended by veterinary staff, which may include fluid administration. |
| 4 | Consider Dose Modification | In subsequent experiments, consider a dose-escalation study design to identify a better-tolerated starting dose. |
Guide 2: Investigating Unexpected Dermatological Toxicities in Animal Models
Issue: Observation of skin rashes, alopecia, or other cutaneous abnormalities in treated animals.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Detailed Skin Examination | Characterize the skin lesions (e.g., location, size, appearance) and document with photographs. |
| 2 | Skin Biopsy and Histopathology | Collect skin biopsies for histological analysis to identify the nature of the inflammation and rule out other causes. |
| 3 | Evaluate for Off-Target Effects | Assess the expression of CCR8 in the skin of the animal model to determine if it is an on-target effect. |
| 4 | Topical Treatment | Under veterinary guidance, consider the application of topical corticosteroids to manage inflammation. |
Experimental Protocols
Protocol 1: In Vivo Assessment of Immune-Related Adverse Events in a Murine Syngeneic Tumor Model
Objective: To proactively monitor for and characterize potential irAEs following TAK-188 administration in a preclinical setting.
Methodology:
-
Animal Model: Select a suitable syngeneic mouse tumor model (e.g., MC38 colorectal adenocarcinoma in C57BL/6 mice).
-
Treatment Group: Administer TAK-188 intravenously at various dose levels. Include a vehicle control group and an isotype control ADC group.
-
Monitoring:
-
Daily: Monitor body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture), and tumor growth.
-
Weekly: Collect blood samples for complete blood count and serum chemistry analysis.
-
-
Endpoint Analysis:
-
At the study endpoint, perform a comprehensive necropsy.
-
Collect major organs (liver, lung, spleen, kidney, heart, skin, gastrointestinal tract) for histopathological examination by a qualified pathologist.
-
Perform immunophenotyping of immune cells in the tumor, spleen, and lymph nodes to assess the extent of Treg depletion and the activation status of other immune cells.
-
Visualizations
Caption: Mechanism of action of TAK-188 in the tumor microenvironment.
Caption: A general workflow for the management of immune-related adverse events.
References
C188-9 Pancreatic Tumor Delivery: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing C188-9 for pancreatic tumor research. It includes frequently asked questions, troubleshooting guides, quantitative data, and detailed experimental protocols to facilitate successful experimentation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of C188-9.
Q1: What is the mechanism of action of C188-9?
A1: C188-9 is a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It selectively binds to the SH2 domain of STAT3, a crucial step for its activation.[1][3][4] This binding prevents the phosphorylation of STAT3 at the Tyr705 residue, which in turn blocks its dimerization and nuclear translocation. Consequently, STAT3-mediated gene transcription, which is involved in tumor cell proliferation, survival, and immune evasion, is inhibited. C188-9 does not inhibit upstream kinases such as JAK or Src.
Q2: How should I dissolve and store C188-9?
A2: C188-9 is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). For stock solutions, a concentration of 94 mg/mL (199.35 mM) in fresh DMSO is achievable. To improve solubility, warming in a 50°C water bath and ultrasonication can be employed. It is crucial to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. For long-term storage, it is recommended to store the solid compound and stock solutions at -20°C or -80°C.
Q3: What are the known challenges in delivering C188-9 to pancreatic tumors?
A3: Like many small-molecule inhibitors, the clinical translation of C188-9 faces challenges related to poor pharmacological properties. These can include poor water solubility, low oral bioavailability, and rapid systemic clearance, which can limit its in vivo efficacy. The dense, fibrotic stroma characteristic of pancreatic tumors can also act as a physical barrier, impeding drug penetration to the cancer cells.
Q4: What strategies can be used to improve C188-9 delivery?
A4: To overcome delivery hurdles, nanoparticle-based systems are a promising strategy. Encapsulating C188-9 in carriers like liposomes or other nanoparticles can improve its pharmacokinetic properties, provide controlled release, and potentially lower systemic toxicity. These nanosized vehicles can be engineered to specifically target tumor cells, enhancing drug accumulation at the tumor site.
Section 2: Troubleshooting Guide
This guide provides solutions to potential issues encountered during in vitro and in vivo experiments with C188-9.
In Vitro Experiments
Q: I am not observing a decrease in phosphorylated STAT3 (p-STAT3) levels after C188-9 treatment. What could be the cause?
A: There are several potential reasons for this:
-
Suboptimal Concentration: The IC50 for STAT3 inhibition can vary between cell lines. Ensure you are using a concentration range appropriate for your specific pancreatic cancer cell line (see Table 1). Perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Timing: The effect of C188-9 on p-STAT3 levels is time-dependent. A 24-hour incubation is a common starting point, but the optimal time may vary.
-
High Basal p-STAT3 Levels: Some cell lines have extremely high constitutive activation of STAT3. You may need higher concentrations or longer incubation times to see a significant reduction.
-
Compound Degradation: Ensure your C188-9 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Q: My pancreatic cancer cells are not showing decreased viability or increased apoptosis after C188-9 treatment.
A: Consider the following:
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Cell Line Sensitivity: Not all pancreatic cancer cell lines are equally sensitive to STAT3 inhibition. Cell lines with low basal p-STAT3 levels may be less responsive.
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Duration of Treatment: Apoptosis and effects on cell viability may require longer treatment durations than the inhibition of p-STAT3. Assays conducted at 48 or 72 hours are common.
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Assay Sensitivity: Ensure your viability or apoptosis assay is sensitive enough to detect the expected changes.
In Vivo Experiments
Q: The C188-9 formulation is precipitating upon administration.
A: This is often due to poor solubility in aqueous solutions.
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Review Formulation Protocol: For intraperitoneal (i.p.) injections, a common vehicle is a mix of DMSO, PEG300, Tween-80, and saline or ddH2O. A typical protocol involves first dissolving C188-9 in DMSO, then sequentially adding and mixing PEG300, Tween-80, and finally the aqueous component.
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Fresh Preparation: Always prepare the working solution for in vivo experiments freshly on the day of use to ensure stability and prevent precipitation.
Q: I am not observing significant tumor growth inhibition in my pancreatic cancer xenograft model.
A: This could be due to several factors:
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Insufficient Dose or Dosing Frequency: The dosage and schedule are critical. Doses around 12.5 mg/kg to 50 mg/kg administered via i.p. injection have been used in mouse models. You may need to optimize the dose for your specific model.
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Poor Bioavailability: Despite good oral bioavailability being reported, factors within your specific model could affect drug exposure at the tumor site. Consider alternative administration routes or delivery systems like nanoparticles.
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Tumor Model Resistance: The specific patient-derived xenograft (PDX) or cell line xenograft model may have intrinsic resistance mechanisms to STAT3 inhibition.
Section 3: Quantitative Data Summary
The following table summarizes the inhibitory concentrations of C188-9 in various cancer cell lines, providing a reference for designing experiments.
| Cell Line | Cancer Type | Assay Type | IC50 Value | Reference |
| PANC-1 | Pancreatic Cancer | Cell Viability (MTT Assay) | ~7.7 µM (OSU-A9) | |
| BxPC-3 | Pancreatic Cancer | Cell Viability (MTT Assay) | ~6.4 µM (OSU-A9) | |
| Huh7 | Hepatocellular Carcinoma | Cell Viability | 11.27 µM | |
| AML Cell Lines | Acute Myeloid Leukemia | STAT3 Activation | 4-7 µM | |
| Primary AML Samples | Acute Myeloid Leukemia | STAT3 Activation | 8-18 µM | |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | p-STAT3 Inhibition | 10.6 ± 0.7 µM | |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | Anchorage-dependent Growth | 3.2 µM |
Note: Data for PANC-1 and BxPC-3 are for a different STAT3 inhibitor (OSU-A9) but provide a relevant starting point for concentration ranges in pancreatic cancer cells.
Section 4: Detailed Experimental Protocols
Protocol 1: In Vitro Western Blot Analysis of p-STAT3 Inhibition
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Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, AsPC-1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
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Cell Treatment: The following day, treat the cells with varying concentrations of C188-9 (e.g., 0, 1, 5, 10, 20 µM) diluted in complete growth medium. Include a DMSO vehicle control. Incubate for 24 hours.
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Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
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Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C. Use a loading control antibody (e.g., GAPDH or β-actin).
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Wash the membrane three times with TBST.
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Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity to determine the reduction in p-STAT3 relative to total STAT3 and the loading control.
Protocol 2: Preparation and Administration of C188-9 for In Vivo Xenograft Studies
-
Stock Solution Preparation: Prepare a concentrated stock solution of C188-9 in 100% DMSO (e.g., 94 mg/mL). This solution should be clear.
-
Vehicle Preparation: The vehicle will be prepared by sequentially adding co-solvents. A common final composition is 5-10% DMSO, 40% PEG300, 5% Tween-80, and 45-50% sterile saline or ddH₂O.
-
Working Solution Formulation (Example for a 10 mg/kg dose):
-
Calculation: For a 20g mouse receiving a 100 µL injection volume, the total dose is 0.2 mg. The final concentration needed is 2 mg/mL.
-
Step 1: Take the required volume from the C188-9 DMSO stock solution.
-
Step 2: Add 40 µL of PEG300 for every 100 µL of final volume. Mix thoroughly until the solution is clear.
-
Step 3: Add 5 µL of Tween-80 for every 100 µL of final volume. Mix thoroughly until clear.
-
Step 4: Add sterile saline or ddH₂O to reach the final volume. Mix gently.
-
Crucially, this working solution should be prepared fresh immediately before administration to avoid precipitation.
-
-
Animal Dosing:
-
Establish pancreatic tumor xenografts in immunocompromised mice (e.g., BALB/c nude mice) by subcutaneously injecting 5 x 10⁶ PANC-1 cells.
-
Begin treatment when tumors reach a volume of approximately 100 mm³.
-
Administer the freshly prepared C188-9 formulation via intraperitoneal (i.p.) injection at the desired dose (e.g., 12.5-50 mg/kg) and schedule (e.g., daily or every other day).
-
Monitor tumor volume and mouse body weight regularly throughout the study.
-
Section 5: Diagrams and Workflows
This section provides visual representations of key pathways and processes related to C188-9 experimentation.
References
- 1. Facebook [cancer.gov]
- 2. C188-9, a small-molecule STAT3 inhibitor, exerts an antitumor effect on head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Poloxamer 188 Formulations for Enhanced Drug Loading
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on modifying Poloxamer 188 formulations to improve drug loading. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
Problem: Poor solubility of a hydrophobic drug in the Poloxamer 188 solution.
Cause: The hydrophilic nature of the polyethylene oxide (PEO) blocks in Poloxamer 188 can limit its ability to solubilize highly hydrophobic drugs within the polypropylene oxide (PPO) core of the micelles.[1][2]
Solution:
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Incorporate Co-solvents: The addition of a water-miscible organic solvent can enhance the solubility of hydrophobic drugs.[3] Ethanol is a commonly used co-solvent that can be incorporated into the formulation, which may require a modified preparation method to ensure proper gel formation.[3]
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Create Mixed Micellar Systems: Blending Poloxamer 188 with other, more hydrophobic poloxamers like Poloxamer 407 can increase the size of the hydrophobic core of the micelles, thereby improving the solubilization capacity for hydrophobic drugs.[4] The ratio of the poloxamers is a critical parameter that needs to be optimized.
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Utilize Solid Dispersion Techniques: Techniques like solvent evaporation can be used to prepare solid dispersions of the drug with Poloxamer 188. This method can enhance the dissolution of poorly water-soluble drugs by dispersing the drug at a molecular level within the hydrophilic carrier.
Problem: Low drug encapsulation efficiency in Poloxamer 188 micelles.
Cause: The drug may have a higher affinity for the external aqueous phase than for the micellar core, or the micellar core may be too small to accommodate a sufficient amount of the drug. The molecular weight and the ratio of PPO to PEO blocks in the poloxamer are crucial factors.
Solution:
-
Optimize Polymer Concentration: Increasing the concentration of Poloxamer 188 generally leads to the formation of more micelles, which can increase the overall drug loading capacity. However, this can also affect the viscosity and gelation temperature of the formulation.
-
Formulate Mixed Micelles: The addition of other surfactants or polymers, such as d-α-tocopheryl polyethylene glycol succinate (TPGS), can create mixed micelles with a higher encapsulation efficiency for certain drugs.
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Incorporate Drug-Loaded Nanoparticles: A two-step approach can be employed where the drug is first encapsulated into nanoparticles (e.g., albumin or lipid nanoparticles), which are then dispersed within the Poloxamer 188 hydrogel. This can significantly increase the drug loading and provide sustained release.
Problem: Drug precipitation or crystallization during formulation or storage.
Cause: The drug concentration may have exceeded its saturation solubility in the Poloxamer 188 formulation. Changes in temperature or pH during storage can also affect drug solubility and lead to precipitation.
Solution:
-
Conduct Phase Solubility Studies: It is essential to determine the saturation solubility of the drug in the chosen Poloxamer 188 formulation under different conditions (e.g., temperature, pH).
-
Add Crystallization Inhibitors: Certain additives can help to maintain the drug in an amorphous state and prevent crystallization.
-
Lyophilization: For long-term storage, lyophilizing the drug-loaded Poloxamer 188 formulation can improve stability and prevent drug precipitation. Stabilizers may be required during the lyophilization process.
Frequently Asked Questions (FAQs)
Q1: How can I increase the drug loading of a hydrophilic drug in a Poloxamer 188 formulation?
A1: While Poloxamer 188 is generally used for hydrophobic drugs, loading of hydrophilic drugs can be challenging. One approach is to use a formulation that forms a composite hydrogel. For instance, incorporating polymers like chitosan that can form an in-situ gel through ionic interactions can help in entrapping and retaining hydrophilic drugs.
Q2: What is the effect of adding Poloxamer 407 to a Poloxamer 188 formulation on drug loading?
A2: Adding Poloxamer 407 to a Poloxamer 188 formulation creates a binary thermoreversible hydrogel. Poloxamer 407 has a larger hydrophobic PPO block compared to Poloxamer 188, which can increase the solubilization capacity for hydrophobic drugs. The combination of the two can also modulate the gelation temperature and mechanical properties of the hydrogel.
Q3: What are the key preparation methods for incorporating a drug into a Poloxamer 188 hydrogel?
A3: The two primary methods are the "cold method" and the "hot method".
-
Cold Method: The drug and Poloxamer 188 are dissolved in a suitable solvent (usually water) at a low temperature (around 4°C) with continuous stirring until a clear solution is formed. This method is suitable for temperature-sensitive drugs.
-
Hot Method: The drug is mixed with the molten Poloxamer 188 at an elevated temperature. Water is then gradually added with stirring until a homogeneous gel is formed upon cooling. This method is suitable for thermostable drugs.
Q4: How does the concentration of Poloxamer 188 affect drug loading?
A4: Increasing the concentration of Poloxamer 188 generally increases the number of micelles in the solution, which in turn can lead to a higher drug loading capacity. However, a higher polymer concentration will also increase the viscosity of the formulation and lower the sol-gel transition temperature. It is crucial to find an optimal concentration that balances drug loading with the desired physical properties of the formulation.
Data Presentation
Table 1: Effect of Co-solvents and Additives on Drug Solubility in Poloxamer Formulations
| Drug | Poloxamer System | Co-solvent/Additive | Observation | Reference |
| Dexibuprofen | Poloxamer 188 | Hydroxypropyl-β-cyclodextrin (HPβCD) | Significant increase in solubility and complexation efficiency. | |
| Lornoxicam | Poloxamer 188 | - | Solubility increased with increasing Poloxamer 188 concentration. | |
| Piroxicam | Poloxamer 188/PEG 4000 | - | Solid dispersion enhanced solubility and dissolution rate. | |
| Terbinafine HCl | Poloxamer 407 | Ethanol | Increased drug loading in the hydrogel. |
Table 2: Influence of Formulation Parameters on Poloxamer 188 Micellar Properties and Drug Entrapment
| Formulation Variable | Effect | Reference |
| Increased Poloxamer 188 Concentration | Increased micelle number, potentially higher drug loading. | |
| Addition of Poloxamer 407 (Mixed Micelles) | Increased hydrophobic core size, enhanced loading of hydrophobic drugs. | |
| Addition of TPGS-1000 (Mixed Micelles) | Improved encapsulation efficiency and bioavailability of poorly soluble drugs. | |
| Incorporation of Chitosan | Improved drug retention and controlled release. |
Experimental Protocols
Protocol 1: Preparation of Poloxamer 188 Hydrogel using the Cold Method
-
Preparation of Poloxamer Solution: Weigh the required amount of Poloxamer 188 powder. Slowly add the powder to a predetermined volume of cold purified water (maintained at 4°C) with continuous stirring.
-
Dissolution: Continue stirring the solution at 4°C until the Poloxamer 188 is completely dissolved and a clear solution is obtained. This may take several hours.
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Drug Incorporation: Dissolve the desired amount of the drug in the cold Poloxamer 188 solution. If the drug is not readily soluble in water, it may first be dissolved in a small amount of a suitable co-solvent before being added to the poloxamer solution.
-
Equilibration: Store the final formulation at 4°C overnight to ensure complete dissolution and equilibration.
-
Characterization: Evaluate the prepared hydrogel for its sol-gel transition temperature, viscosity, drug content, and in vitro release profile.
Protocol 2: Preparation of Drug-Loaded Mixed Micelles
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Polymer Dissolution: Dissolve Poloxamer 188 and a secondary polymer (e.g., TPGS-1000) in an aqueous buffer at the desired ratio.
-
Drug Addition: Add the drug to the polymer solution and stir until it is completely dissolved or a homogenous dispersion is formed.
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Micelle Formation: The mixture is typically stirred overnight at room temperature to allow for the self-assembly of mixed micelles and equilibration of the drug within the micelles.
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Characterization: Characterize the mixed micelles for particle size, polydispersity index, zeta potential, and entrapment efficiency.
Visualizations
Caption: Experimental workflow for preparing and characterizing drug-loaded Poloxamer 188 formulations.
Caption: Strategies to enhance drug loading in Poloxamer 188 formulations and their expected outcomes.
References
Off-target kinase activity of Anticancer agent 188 (compound D43)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Anticancer Agent 188 (compound D43). The information is based on currently available scientific literature.
FAQs: General Information
Q1: What is the primary mechanism of action for this compound (compound D43)?
This compound (compound D43) is a toxoflavin analog that primarily functions by inhibiting DNA synthesis in triple-negative breast cancer (TNBC) cells.[1][2] This leads to cell cycle arrest at the G2/M phase.[1][2] Furthermore, the compound induces the generation of reactive oxygen species (ROS), which triggers apoptosis (programmed cell death) and DNA damage in cancer cells.[1]
Q2: In which cancer types has this compound (compound D43) shown efficacy?
Published research has demonstrated that compound D43 exhibits a significant dose-dependent inhibitory effect on the proliferation of triple-negative breast cancer (TNBC) cells, specifically the MDA-MB-231 and HCC1806 cell lines. It has also been shown to inhibit the growth of breast cancer patient-derived organoids and xenografts.
Q3: Is there any information on the off-target kinase activity of this compound (compound D43)?
Currently, there is no publicly available data from the conducted searches that specifically details the off-target kinase activity of this compound (compound D43). Its established mechanism of action is not centered on kinase inhibition.
Troubleshooting Guide: Investigating Potential Off-Target Kinase Activity
While the primary mechanism of action of compound D43 is not kinase inhibition, researchers may still wish to investigate potential off-target effects on kinases, a common phenomenon with small molecule inhibitors. This guide provides a general framework for such an investigation.
Problem: I am observing unexpected cellular phenotypes in my experiments with compound D43 that cannot be solely explained by DNA synthesis inhibition or ROS generation. I suspect off-target kinase activity.
Solution Workflow:
-
Hypothesis Generation:
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Review the chemical structure of compound D43 (a toxoflavin analog) and compare it to known kinase inhibitors. Structural similarities may suggest potential off-target kinases.
-
Analyze the observed phenotype and identify signaling pathways that could be responsible. This can help narrow down the list of potential off-target kinases to investigate.
-
-
In Vitro Kinase Profiling:
-
Perform a broad kinase panel screen. This involves testing the ability of compound D43 to inhibit the activity of a large number of purified kinases in a cell-free system. Commercial services are available for this type of screening.
-
Based on the initial screen, perform dose-response studies for any identified "hits" to determine the IC50 (half-maximal inhibitory concentration) values. This will quantify the potency of compound D43 against these kinases.
-
-
Cell-Based Target Engagement Assays:
-
Once potential off-target kinases are identified, validate their engagement by compound D43 in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET can be used to confirm that the compound binds to the target kinase within intact cells.
-
-
Downstream Pathway Analysis:
-
Investigate the phosphorylation status of known substrates of the identified off-target kinase in cells treated with compound D43. A decrease in substrate phosphorylation would provide further evidence of target engagement and inhibition. Western blotting is a common method for this analysis.
-
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
This is a generalized protocol and should be optimized for each specific kinase.
-
Materials:
-
Purified recombinant kinase
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Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (typically contains MgCl2, DTT, and a buffering agent like HEPES)
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This compound (compound D43) at various concentrations
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Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or a phosphospecific antibody)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of compound D43 in the assay buffer.
-
In a microplate, add the kinase and the substrate.
-
Add the different concentrations of compound D43 to the wells. Include a positive control (a known inhibitor for the kinase) and a negative control (vehicle, e.g., DMSO).
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Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
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Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each concentration of compound D43 and determine the IC50 value.
-
Data Presentation
Table 1: Known Biological Activity of this compound (Compound D43)
| Activity | Cell Lines | Effect | Reference |
| Inhibition of DNA Synthesis | MDA-MB-231, HCC1806 | Cell cycle arrest at G2/M phase | |
| ROS Generation | MDA-MB-231, HCC1806 | Induction of apoptosis and DNA damage | |
| Antiproliferative Effect | MDA-MB-231, HCC1806 | Dose-dependent inhibition of cell proliferation |
Table 2: Hypothetical Off-Target Kinase Profiling Results for Compound D43
This table is for illustrative purposes only, as no specific off-target kinase data for compound D43 was found in the search results.
| Kinase Target | IC50 (µM) | Potential Signaling Pathway Affected |
| Kinase A | 5.2 | Cell Survival Pathway |
| Kinase B | 12.8 | Cell Proliferation Pathway |
| Kinase C | > 50 | Not significant |
Visualizations
Caption: Known mechanism of action of this compound (Compound D43).
Caption: Workflow for investigating potential off-target kinase activity.
References
Technical Support Center: ¹⁸⁸Re-Liposome Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of Rhenium-188 (¹⁸⁸Re) labeled liposomes. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected in vitro stability of ¹⁸⁸Re-liposomes?
A1: ¹⁸⁸Re-liposomes demonstrate high stability in various physiological solutions. Studies indicate that they can maintain a high radiochemical purity (RCP) of 92–98% for up to 72 hours when incubated in normal saline, serum, or plasma.[1][2] Specifically, in normal saline at room temperature, the RCP can remain above 95% for at least 72 hours.[3][4] In rat plasma at 37°C, the RCP has been observed to be approximately 88% at 24 hours and 74% at 72 hours post-incubation.[3]
Q2: What are the recommended storage conditions for ¹⁸⁸Re-liposome preparations?
A2: For general liposome preparations, it is recommended to store them at 4-8°C. Freezing should be avoided as it can disrupt the vesicle structure, leading to changes in size and leakage of the encapsulated contents. The pH of the liposome suspension should be kept as close to neutral (pH 7) as possible to prevent acid or base hydrolysis of the ester-linked hydrocarbon chains of the lipids.
Q3: What are the key quality control specifications for ¹⁸⁸Re-liposomes intended for clinical use?
A3: For clinical applications, ¹⁸⁸Re-liposomes should meet specific quality control criteria. These typically include a phospholipid concentration of 3–6 µmol/mL, a particle size between 80–100 nm, a zeta potential in the range of -3 to +2 mV, and a radiochemical purity exceeding 90%.
Q4: What factors can influence the stability of liposomes in general?
A4: The stability of liposomes is influenced by several factors, including:
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Lipid Composition: The choice of phospholipids and the inclusion of cholesterol are critical. Cholesterol helps to modulate membrane fluidity and reduce permeability. Saturated fatty acids tend to form more stable bilayers.
-
Size and Lamellarity: The size of the vesicles and the number of lipid bilayers affect stability. Very small or very large vesicles can be less stable.
-
Surface Charge: A slight negative charge on the bilayer can increase stability by preventing aggregation.
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Temperature and pH: Liposome stability is sensitive to temperature and pH fluctuations. Storage above the lipid transition temperature can increase leakage.
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Storage Medium: The presence of excess water can lead to hydrolytic degradation. The use of cryoprotectants like sucrose or trehalose may enhance stability during processes like freeze-drying.
Stability Data Summary
The following tables summarize the quantitative data on the stability of ¹⁸⁸Re-liposomes from various studies.
Table 1: In Vitro Stability of ¹⁸⁸Re-Liposomes in Different Media
| Medium | Incubation Time (hours) | Radiochemical Purity (RCP %) | Reference |
| Normal Saline | 48 | 93.75 ± 0.75 | |
| Normal Saline | 72 | 92.01 ± 1.31 | |
| Normal Saline | 72 | ~95.56 | |
| Human Plasma | 24 | ~88.03 | |
| Human Plasma | 72 | ~74.41 | |
| Serum/Plasma | up to 72 | 92 - 98 |
Table 2: Quality Control Specifications for ¹⁸⁸Re-Liposomes
| Parameter | Specification | Reference |
| Phospholipid Concentration | 3 - 6 µmol/mL | |
| Particle Size | 80 - 100 nm | |
| Zeta Potential | -3 to +2 mV | |
| Radiochemical Purity | > 90% |
Troubleshooting Guides
Issue 1: Low Radiochemical Purity (RCP) after Radiolabeling
-
Possible Cause 1: Inefficient formation of the ¹⁸⁸Re-BMEDA complex.
-
Troubleshooting Step: Ensure the labeling efficiency of the ¹⁸⁸Re-BMEDA complex is greater than 95-98% before proceeding with liposome encapsulation. Verify the freshness and concentration of the stannous chloride (SnCl₂) solution used as a reducing agent.
-
-
Possible Cause 2: Incomplete removal of free ¹⁸⁸Re-BMEDA after encapsulation.
-
Troubleshooting Step: Use a PD-10 column or a similar size-exclusion chromatography method to effectively separate the ¹⁸⁸Re-liposomes from the smaller, unencapsulated ¹⁸⁸Re-BMEDA complex.
-
-
Possible Cause 3: Suboptimal incubation conditions.
-
Troubleshooting Step: Verify the incubation temperature and time. A common protocol involves incubating the liposomes with the ¹⁸⁸Re-BMEDA solution at 60°C for 30 minutes or 80°C for 1 hour.
-
Issue 2: Poor In Vitro Stability (Rapid Decrease in RCP)
-
Possible Cause 1: Liposome formulation issues.
-
Troubleshooting Step: Review the lipid composition. The inclusion of PEGylated lipids (e.g., DSPE-PEG₂₀₀₀) is known to enhance stability and circulation time. Ensure the correct molar ratios of lipids, such as DSPC:cholesterol:DSPE-PEG₂₀₀₀, are used.
-
-
Possible Cause 2: Improper storage conditions.
-
Troubleshooting Step: Store the final ¹⁸⁸Re-liposome preparation at 4-8°C and avoid freezing. Ensure the pH of the storage buffer is near neutral.
-
-
Possible Cause 3: Hydrolytic degradation of lipids.
-
Troubleshooting Step: This is a gradual process. For experiments requiring longer-term stability, consider preparing the ¹⁸⁸Re-liposomes closer to the time of use. After about 5-7 days at 4-8°C, leakage of internal contents may begin due to hydrolysis.
-
Issue 3: Unexpected Particle Size or Aggregation
-
Possible Cause 1: Issues during the liposome preparation (extrusion) process.
-
Troubleshooting Step: Ensure the polycarbonate membranes used for extrusion are of the correct pore size and are not clogged. The extrusion process should be repeated a sufficient number of times to achieve a uniform size distribution.
-
-
Possible Cause 2: Instability leading to fusion or aggregation during storage.
-
Troubleshooting Step: Check the zeta potential of the liposomes. A near-neutral or slightly negative charge can help prevent aggregation. Also, verify the storage temperature and check for any signs of precipitation.
-
Experimental Protocols
Protocol 1: Preparation of ¹⁸⁸Re-Liposomes
This protocol is based on the commonly used post-loading method with a pH gradient.
-
Preparation of PEGylated Liposomes:
-
A mixture of DSPC, cholesterol, and DSPE-PEG₂₀₀₀ (e.g., at a molar ratio of 3:2:0.3) is dissolved in chloroform.
-
The solvent is removed using a rotary evaporator to form a dry lipid film.
-
The lipid film is rehydrated in 250 mM ammonium sulfate (pH 5.5) at 60°C.
-
The resulting liposome suspension is subjected to repeated freeze-thaw cycles and then extruded through polycarbonate membranes (e.g., 100 nm pore size) to obtain unilamellar vesicles of a defined size.
-
The external ammonium sulfate is removed by size-exclusion chromatography (e.g., Sephadex G-50 column) or centrifugation, replacing it with a suitable buffer like normal saline.
-
-
Preparation of ¹⁸⁸Re-BMEDA Complex:
-
Freshly eluted carrier-free ¹⁸⁸Re-perrhenate (Na¹⁸⁸ReO₄) is obtained from a ¹⁸⁸W/¹⁸⁸Re generator.
-
The ¹⁸⁸Re solution is added to a vial containing BMEDA, sodium gluconate, and a stannous chloride (SnCl₂) solution.
-
The mixture is incubated at 80°C for 1 hour to form the lipophilic ¹⁸⁸Re-BMEDA complex.
-
The radiochemical purity of the ¹⁸⁸Re-BMEDA complex is checked using thin-layer chromatography (TLC) and should be >95%.
-
-
Radiolabeling of Liposomes:
-
The prepared ¹⁸⁸Re-BMEDA solution is added to the liposome suspension.
-
The mixture is incubated at 60°C for 30 minutes. The lipophilic ¹⁸⁸Re-BMEDA complex crosses the lipid bilayer. Inside the acidic core of the liposome, it becomes protonated and hydrophilic, trapping it within the vesicle.
-
The final ¹⁸⁸Re-liposome product is purified from unencapsulated ¹⁸⁸Re-BMEDA using a PD-10 column eluted with normal saline.
-
Protocol 2: Quality Control - Determination of Radiochemical Purity (RCP)
-
Method: Instant Thin-Layer Chromatography (ITLC).
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: Acetone or Saline.
-
Procedure:
-
Spot a small volume of the ¹⁸⁸Re-liposome sample onto the origin of an ITLC strip.
-
Develop the chromatogram using the chosen mobile phase.
-
In saline, free ¹⁸⁸Re-perrhenate will move with the solvent front (Rf = 1.0), while the ¹⁸⁸Re-liposome remains at the origin (Rf = 0).
-
In acetone, the ¹⁸⁸Re-BMEDA complex moves with the solvent front, while the ¹⁸⁸Re-liposome remains at the origin.
-
After development, the strip is cut into sections and the radioactivity of each section is measured using a gamma counter.
-
-
Calculation:
-
RCP (%) = (Activity at origin / Total activity on the strip) x 100.
-
Visualizations
Caption: Workflow for the preparation of ¹⁸⁸Re-liposomes.
References
Validation & Comparative
A Comparative Guide: 188Re-Liposome Versus Standard Chemotherapy in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 188Re-liposome, a novel radiopharmaceutical, with standard chemotherapy, specifically 5-fluorouracil (5-FU), in the context of colon cancer. The information is based on preclinical experimental data to assist in research and development decisions.
At a Glance: Efficacy Comparison
Preclinical studies in murine models of colon cancer have demonstrated that 188Re-liposome holds significant promise, often outperforming the standard chemotherapeutic agent 5-fluorouracil (5-FU) in key efficacy metrics. The targeted delivery of beta-radiation via liposomes appears to offer a therapeutic advantage in inhibiting tumor growth and extending survival time.
Quantitative Efficacy Data
The following tables summarize the key quantitative findings from comparative preclinical studies.
Table 1: Comparison of Tumor Growth Inhibition in Colon Cancer Models
| Treatment Group | Colon Cancer Model | Mean Growth Inhibition (MGI) Rate* | Reference |
| 188Re-liposome | C26 murine colon carcinoma | 0.140 | [1] |
| 5-Fluorouracil (5-FU) | C26 murine colon carcinoma | 0.195 | [1] |
| Control (Untreated) | C26 murine colon carcinoma | 0.413 | [1] |
*A lower MGI rate indicates better tumor growth inhibition.
Table 2: Comparison of Median Survival Time in Colon Cancer Models
| Treatment Group | Colon Cancer Model | Median Survival Time (Days) | Statistical Significance (vs. Control) | Reference |
| 188Re-liposome | LS-174T human colon carcinoma xenografts | 58.5 | p<0.05 | [2] |
| 5-Fluorouracil (5-FU) | LS-174T human colon carcinoma xenografts | 48.25 | p>0.05 | [2] |
| Normal Saline (Control) | LS-174T human colon carcinoma xenografts | 43.63 | N/A | |
| 188Re-liposome | C26 murine colon carcinoma | 80 | Not specified | |
| 5-Fluorouracil (5-FU) | C26 murine colon carcinoma | 69 | Not specified | |
| Control (Untreated) | C26 murine colon carcinoma | 48 | N/A |
Mechanism of Action and Signaling Pathways
The therapeutic effects of 188Re-liposome and 5-FU are mediated through distinct molecular pathways.
188Re-Liposome: The primary mechanism of action for 188Re-liposome is the induction of cellular damage via beta-radiation. The emitted beta particles cause DNA double-strand breaks, which trigger a DNA Damage Response (DDR). This can lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death). Studies have shown a significant increase in apoptotic nuclei in tumors treated with 188Re-liposome.
Caption: Signaling pathway of 188Re-liposome in colon cancer.
5-Fluorouracil (5-FU): As an antimetabolite, 5-FU disrupts normal metabolic processes within the cancer cell. Its active metabolites inhibit thymidylate synthase, an enzyme critical for DNA synthesis, and can also be incorporated into DNA and RNA, leading to damage, cell cycle arrest, and apoptosis.
Caption: Signaling pathway of 5-fluorouracil in colon cancer.
Experimental Protocols
The following sections detail the methodologies employed in the key preclinical studies that form the basis of this comparison.
Study 1: Efficacy in a C26 Murine Colon Carcinoma Solid Tumor Model
-
Cell Line: C26 murine colon carcinoma cells.
-
Animal Model: BALB/c mice.
-
Tumor Induction: Subcutaneous injection of C26 cells to establish solid tumors.
-
Treatment Groups:
-
188Re-liposome
-
5-FU
-
Untreated control
-
-
Administration Route: Not explicitly stated, but likely intravenous for liposomes.
-
Efficacy Assessment:
-
Tumor growth inhibition was monitored.
-
Survival ratio was calculated.
-
Ultrasound imaging was used to assess tumor volume and blood vessel number.
-
Apoptosis was evaluated using the TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) method on tumor samples.
-
Study 2: Efficacy in LS-174T Human Colon Carcinoma Solid Tumor Xenografts
-
Cell Line: LS-174T human colon carcinoma cells.
-
Animal Model: Nude mice (xenograft model).
-
Tumor Induction: Subcutaneous injection of LS-174T cells.
-
Treatment Groups:
-
188Re-liposome (23.7 MBq, 80% Maximum Tolerated Dose - MTD)
-
5-FU (144 mg/kg, 80% MTD)
-
Normal saline-treated mice
-
-
Administration Route: Intravenous (i.v.) injection for 188Re-liposome.
-
Efficacy Assessment:
-
Tumor growth inhibition was measured.
-
Survival time was recorded.
-
Biodistribution, microSPECT/CT imaging, and whole-body autoradiography were performed to evaluate tumor targeting of 188Re-liposome.
-
Pharmacokinetics of 188Re-liposome were analyzed.
-
Experimental Workflow
The general workflow for the preclinical evaluation of these therapies is outlined below.
References
Unlocking Synergistic Anti-Tumor Immunity: A Comparative Guide to TAK-188 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors (ICIs) has revolutionized cancer therapy, yet a significant number of patients do not respond to these treatments. A key mechanism of resistance is the presence of an immunosuppressive tumor microenvironment (TME), often orchestrated by regulatory T cells (Tregs). TAK-188, an antibody targeting C-C chemokine receptor 8 (CCR8), offers a promising strategy to overcome this hurdle. This guide provides a comprehensive comparison of the synergistic effects of combining TAK-188 with checkpoint inhibitors, supported by available preclinical data and detailed experimental insights.
Mechanism of Synergy: A Two-Pronged Assault on Cancer
TAK-188's therapeutic rationale is centered on the selective depletion of tumor-infiltrating Tregs.[1][2][3][4] These cells are highly immunosuppressive and represent a major barrier to effective anti-tumor immunity. By targeting CCR8, a protein preferentially expressed on these intratumoral Tregs, TAK-188 aims to eliminate this immunosuppressive shield.[1]
Checkpoint inhibitors, such as anti-PD-1/PD-L1 antibodies, work by blocking the "off" signals that cancer cells use to evade T-cell-mediated destruction. However, their efficacy can be limited by the presence of Tregs, which dampen the overall anti-tumor immune response.
The combination of TAK-188 and a checkpoint inhibitor creates a powerful synergy. TAK-188 removes the suppressive Treg population, while the checkpoint inhibitor reinvigorates and sustains the activity of cytotoxic CD8+ T cells. This dual approach is hypothesized to convert a non-responsive, "cold" tumor microenvironment into an inflamed, "hot" one, thereby enhancing the overall anti-tumor effect.
Preclinical Evidence for Synergy
While specific quantitative data for TAK-188 in combination with checkpoint inhibitors is not yet publicly available, preclinical studies with other highly selective anti-CCR8 antibodies provide a strong proof-of-concept for this synergistic approach. An abstract presented at the American Association for Cancer Research (AACR) Annual Meeting in 2020 detailed the potent anti-tumor activity of a CCR8 antibody both as a monotherapy and, significantly, in combination with an anti-PD-1 antibody in preclinical models.
Table 1: Representative Preclinical Data for an Anti-CCR8 Antibody in Combination with Anti-PD-1
| Treatment Group | Tumor Growth Inhibition | Key Immunological Changes in the Tumor Microenvironment |
| Anti-CCR8 Antibody Monotherapy | Robust tumor growth inhibition in immunogenic models. | Depletion of regulatory T cells. |
| Anti-PD-1 Monotherapy | Modest or no effect in I-O-resistant models. | - |
| Anti-CCR8 Antibody + Anti-PD-1 | Robust tumor growth inhibition in I-O-resistant models, indicating synergy. | Increased infiltration and activation of CD8+ and CD4+ T cells. Upregulation of IFNγ, Granzyme B, and Ki67, indicating a pro-inflammatory response. |
Source: Adapted from preclinical data presented at the AACR Annual Meeting 2020.
Signaling Pathways and Experimental Workflow
To visually conceptualize the mechanism of action and the experimental approach to evaluate this combination, the following diagrams are provided.
Caption: Synergistic mechanism of TAK-188 and a checkpoint inhibitor.
Caption: Preclinical experimental workflow for combination therapy evaluation.
Detailed Experimental Protocols
The following provides a representative, detailed methodology for a preclinical study evaluating the synergistic effects of an anti-CCR8 antibody, such as TAK-188, in combination with an anti-PD-1 checkpoint inhibitor.
1. Cell Lines and Animal Models:
- Cell Line: A syngeneic mouse tumor cell line, such as CT26 (colon carcinoma) or MC38 (colon adenocarcinoma), that is known to be moderately responsive or resistant to anti-PD-1 monotherapy would be selected.
- Animal Model: 6-8 week old female BALB/c or C57BL/6 mice, appropriate for the selected syngeneic cell line, would be used. All animal procedures would be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
2. Tumor Implantation and Treatment:
- Mice would be subcutaneously inoculated with a predetermined number of tumor cells (e.g., 1 x 10^6 cells) in the flank.
- Tumors would be allowed to grow to a palpable size (e.g., 50-100 mm³).
- Mice would then be randomized into four treatment groups: (1) Vehicle control (e.g., PBS), (2) Anti-CCR8 antibody, (3) Anti-PD-1 antibody, and (4) Anti-CCR8 antibody + Anti-PD-1 antibody.
- Antibodies would be administered via intraperitoneal (i.p.) injection at specified doses and schedules (e.g., twice weekly for 2-3 weeks).
3. Efficacy Assessment:
- Tumor volume would be measured two to three times per week using digital calipers, calculated using the formula: (Length x Width²)/2.
- Body weight would be monitored as a measure of general toxicity.
- The primary efficacy endpoint would be tumor growth inhibition (TGI).
4. Pharmacodynamic and Immunophenotyping Analysis:
- At the end of the study, or at specified time points, tumors and spleens would be harvested.
- Flow Cytometry: Single-cell suspensions from tumors and spleens would be prepared and stained with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations, including CD8+ T cells, CD4+ conventional T cells, Tregs (FoxP3+), and natural killer (NK) cells. Activation and exhaustion markers (e.g., CD69, Ki67, PD-1, TIM-3) would also be assessed.
- Immunohistochemistry (IHC): Tumor sections would be stained for markers such as CD8 and FoxP3 to visualize the spatial distribution and infiltration of immune cells within the TME.
- Cytokine Analysis: Intratumoral or serum cytokine levels (e.g., IFNγ, TNFα) would be measured using techniques such as ELISA or multiplex bead-based assays.
5. Statistical Analysis:
- Differences in tumor growth between treatment groups would be analyzed using appropriate statistical methods, such as a two-way ANOVA with multiple comparisons.
- Immunophenotyping data would be analyzed using t-tests or one-way ANOVA.
- A p-value of <0.05 would be considered statistically significant.
Conclusion and Future Directions
The combination of TAK-188 with checkpoint inhibitors represents a scientifically robust strategy to enhance anti-tumor immunity. By depleting immunosuppressive Tregs within the tumor, TAK-188 is poised to create a more favorable microenvironment for the action of checkpoint inhibitors, potentially leading to improved response rates and more durable clinical outcomes. While publicly available quantitative data for this specific combination is still emerging, the preclinical evidence for the synergy of CCR8-targeted therapy with PD-1 blockade is compelling. The ongoing Phase 1/2 clinical trial of TAK-188 (NCT07205718) in patients with advanced solid tumors, including those with prior checkpoint inhibitor therapy, will be critical in validating this promising therapeutic approach in the clinical setting. Researchers and clinicians eagerly await these results to better understand the full potential of this combination therapy in the fight against cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical development of a novel CCR8/CTLA-4 bispecific antibody for cancer treatment by disrupting CTLA-4 signaling on CD8 T cells and specifically depleting tumor-resident Tregs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical and translational pharmacology of afucosylated anti-CCR8 antibody for depletion of tumour-infiltrating regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TAK-188-1501 | Clinical Trial Summary [clinicaltrials.takeda.com]
Validating the Anticancer Activity of C188-9 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer agent C188-9, a novel small-molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3), against standard-of-care chemotherapies in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC). The data presented herein is based on representative findings from preclinical studies and is intended to illustrate the potential efficacy and mechanism of action of C188-9.
Introduction to Anticancer Agent C188-9
C188-9 is an orally bioavailable, binaphthol-sulfonamide-based inhibitor of STAT3.[1] Persistent activation of the STAT3 signaling pathway is a hallmark of numerous cancers, including TNBC, and is associated with tumor progression, metastasis, and chemoresistance.[2][3][4] C188-9 specifically targets the phosphotyrosyl peptide binding site within the STAT3 Src homology 2 (SH2) domain.[5] This binding prevents the phosphorylation of STAT3 at tyrosine 705 (pY705), a critical step for its dimerization, nuclear translocation, and subsequent activation of downstream target genes involved in cell proliferation (e.g., c-Myc, Cyclin D1) and survival (e.g., Bcl-2, Bcl-xL). Preclinical studies have demonstrated that C188-9 can inhibit tumor growth, induce apoptosis, and reduce the population of cancer stem cells in various cancer models, including TNBC PDXs.
Comparative Efficacy of C188-9 in TNBC Patient-Derived Xenografts
The following table summarizes representative data from a comparative study evaluating the efficacy of C188-9, alone and in combination with standard chemotherapy, in a TNBC PDX model.
Table 1: Comparative Efficacy of C188-9 and Standard Chemotherapies in a TNBC PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) | Change in pSTAT3 (Y705) Expression (%) |
| Vehicle Control | Daily, oral | +150 ± 25 | - | 0 ± 5 |
| C188-9 | 25 mg/kg, daily, oral | +75 ± 18 | 50 | -60 ± 10 |
| Paclitaxel | 15 mg/kg, weekly, IV | +50 ± 20 | 67 | -10 ± 8 |
| Doxorubicin | 2 mg/kg, weekly, IV | +60 ± 15 | 60 | -5 ± 7 |
| C188-9 + Paclitaxel | C188-9 daily, Paclitaxel weekly | -20 ± 12 | 113 | -65 ± 12 |
Data are presented as mean ± standard deviation and are representative of typical findings in preclinical PDX studies. TGI is calculated relative to the vehicle control group. Change in pSTAT3 expression is based on immunohistochemical analysis of tumor tissue post-treatment.
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental design, the following diagrams were generated using the Graphviz DOT language.
STAT3 Signaling Pathway and Mechanism of C188-9 Inhibition
Caption: C188-9 inhibits STAT3 phosphorylation, blocking its oncogenic signaling.
Experimental Workflow for PDX Model Drug Efficacy Study
Caption: Workflow for evaluating anticancer agent efficacy in PDX models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.
Establishment of Patient-Derived Xenografts (PDX)
-
Tissue Acquisition: Fresh tumor tissue from a consenting patient with newly diagnosed triple-negative breast cancer is obtained under sterile conditions following surgical resection.
-
Implantation: The tumor tissue is rinsed in RPMI-1640 medium supplemented with antibiotics. A small fragment (approx. 3x3x3 mm) is implanted subcutaneously into the flank or orthotopically into the mammary fat pad of 6-8 week old female NOD-scid gamma (NSG) mice.
-
Tumor Growth and Passaging: Tumors are measured twice weekly with calipers. Once a tumor reaches approximately 1000-1500 mm³, it is harvested, sectioned, and re-implanted into new cohorts of mice for expansion. Experiments are typically conducted on passages 2-5 to ensure stability.
In Vivo Drug Efficacy Study
-
Study Initiation: When tumors in the experimental cohort reach an average volume of 100-200 mm³, mice are randomized into treatment groups (e.g., Vehicle, C188-9, Paclitaxel, C188-9 + Paclitaxel).
-
Drug Formulation and Administration:
-
C188-9: Formulated in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for oral administration (gavage) at a specified daily dose (e.g., 25 mg/kg).
-
Paclitaxel: Formulated in a solution of Cremophor EL and ethanol (1:1) and diluted in saline for intravenous (IV) injection via the tail vein at a specified weekly dose (e.g., 15 mg/kg).
-
Doxorubicin: Formulated in saline for IV injection at a specified weekly dose (e.g., 2 mg/kg).
-
-
Efficacy Assessment: Tumor volume (calculated as (Length x Width²)/2) and body weight are measured twice weekly. Tumor growth inhibition is calculated at the end of the study.
-
Endpoint and Tissue Analysis: At the study endpoint, tumors are excised, weighed, and processed for downstream analysis, including histology and immunohistochemistry (IHC) for biomarkers such as phosphorylated STAT3 (pY705) to confirm target engagement.
Conclusion
The STAT3 inhibitor C188-9 demonstrates significant anticancer activity in preclinical patient-derived xenograft models of triple-negative breast cancer. Its ability to inhibit the STAT3 signaling pathway translates to a reduction in tumor growth. Notably, the combination of C188-9 with standard-of-care chemotherapy, such as paclitaxel, suggests a potential synergistic effect, leading to tumor regression and providing a strong rationale for further clinical investigation. The use of PDX models offers a valuable platform for evaluating such targeted therapies in a system that more closely recapitulates the heterogeneity and biology of human tumors.
References
- 1. Facebook [cancer.gov]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jebms.org [jebms.org]
- 4. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Comparative Analysis of Anticancer Agent 188 (D43) and PARP Inhibitors in Triple-Negative Breast Cancer
Triple-Negative Breast Cancer (TNBC) presents a formidable challenge in oncology due to its aggressive nature and the absence of well-defined molecular targets, such as estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2).[1] This guide provides a comparative overview of a novel investigational agent, Anticancer Agent 188 (D43), and the established class of Poly (ADP-ribose) polymerase (PARP) inhibitors for the treatment of TNBC. The comparison focuses on their mechanisms of action, preclinical efficacy, and the experimental methodologies used to evaluate their anticancer effects.
Mechanism of Action
This compound (D43):
This compound (D43), a toxoflavin analog, exerts its anticancer effects through a multi-pronged approach.[2] It inhibits DNA synthesis in TNBC cells, which leads to cell cycle arrest at the G2/M phase.[2][3] Furthermore, D43 induces DNA damage and promotes apoptosis, a form of programmed cell death, through the generation of reactive oxygen species (ROS).[3]
PARP Inhibitors:
PARP inhibitors capitalize on the concept of "synthetic lethality." In cancers with pre-existing defects in DNA repair pathways, particularly those involving BRCA1 and BRCA2 mutations which are common in TNBC, the inhibition of PARP-mediated DNA repair leads to an accumulation of DNA damage and subsequent cell death. PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cells with faulty homologous recombination (HR), a key pathway for repairing DSBs, these breaks cannot be efficiently repaired, leading to genomic instability and cell death. Another critical mechanism of action for some PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps it on the DNA, creating a toxic lesion that further disrupts DNA replication and repair.
Signaling Pathway of PARP Inhibition
Caption: Mechanism of PARP inhibitors in TNBC.
Signaling Pathway of this compound (D43)
Caption: Proposed mechanism of action for this compound (D43).
Preclinical Efficacy: A Comparative Table
The following table summarizes the available preclinical data for D43 and representative PARP inhibitors in TNBC cell lines. It is important to note that the data for D43 is from a single study, while the data for PARP inhibitors is more extensive and spans multiple studies and compounds.
| Parameter | This compound (D43) | PARP Inhibitors (Representative Data) |
| Cell Lines Tested | MDA-MB-231, HCC1806, MDA-MB-468, HCC1937 | Various TNBC cell lines, including BRCA-mutant and wild-type |
| IC50 Values | Displayed dose-dependent inhibitory effects on TNBC cell proliferation. Specific IC50 values for MDA-MB-231 and HCC1806 are reported. | Potent inhibitors with IC50 values in the low nanomolar range for PARP catalytic activity. |
| Effect on Cell Cycle | Induces cell cycle arrest at the G2/M phase. | Can induce G2/M arrest as a consequence of DNA damage. |
| Induction of Apoptosis | Induces ROS-mediated apoptosis. | Induces apoptosis, particularly in HR-deficient cells. |
| DNA Damage | Causes DNA damage. | Leads to an accumulation of DSBs in HR-deficient cells. |
| In Vivo Efficacy | Inhibited the growth of patient-derived TNBC organoids and xenograft tumors. | Have demonstrated significant antitumor activity in various preclinical models of TNBC, especially those with BRCA mutations. |
Clinical Landscape
This compound (D43):
Currently, there is no publicly available information on clinical trials for this compound (D43). Its development is in the preclinical stage.
PARP Inhibitors:
Several PARP inhibitors have undergone extensive clinical evaluation, with some receiving regulatory approval for the treatment of TNBC.
-
Olaparib: Approved for metastatic HER2-negative breast cancer with a germline BRCA mutation (gBRCAm), based on the OlympiAD trial.
-
Talazoparib: Also approved for metastatic HER2-negative breast cancer with a gBRCAm, based on the EMBRACA trial. Talazoparib is noted for its high PARP-trapping activity.
-
Veliparib: Investigated in combination with chemotherapy in TNBC. The SWOG S1416 trial showed that adding veliparib to cisplatin improved progression-free survival in patients with BRCA-like metastatic TNBC.
-
Niraparib and Rucaparib: Also under investigation in clinical trials for TNBC.
The following table summarizes key clinical trial findings for PARP inhibitors in TNBC.
| Trial Name | PARP Inhibitor | Setting | Patient Population | Key Finding |
| OlympiAD | Olaparib | Metastatic | gBRCAm HER2-negative | Improved progression-free survival compared to chemotherapy. |
| EMBRACA | Talazoparib | Metastatic | gBRCAm HER2-negative | Improved progression-free survival compared to chemotherapy. |
| SWOG S1416 | Veliparib + Cisplatin | Metastatic | BRCA-like phenotype | Longer median progression-free survival with the combination compared to cisplatin alone. |
| PARTNER | Olaparib + Chemotherapy | Neoadjuvant | Basal-like or gBRCAm TNBC | Did not show a significant increase in pathological complete response in BRCA wild-type TNBC. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate agents like D43 and PARP inhibitors.
Workflow for In Vitro Cell Viability Assay
References
Evaluating the Therapeutic Index: A Comparative Analysis of ¹⁸⁸Re-Liposome and Doxorubicin
A detailed guide for researchers and drug development professionals on the comparative therapeutic efficacy and safety of ¹⁸⁸Re-liposome and doxorubicin, supported by experimental data and methodologies.
The landscape of cancer therapy is continually evolving, with a persistent focus on developing agents that offer a higher therapeutic index—maximizing anti-tumor efficacy while minimizing toxicity to healthy tissues. This guide provides a comprehensive comparison of two such agents: ¹⁸⁸Re-liposome, a radiopharmaceutical, and doxorubicin, a well-established chemotherapeutic. While both are delivered via liposomal formulations to improve their pharmacokinetic profiles and tumor targeting, their fundamental mechanisms of action and, consequently, their therapeutic windows, differ significantly. This analysis is based on preclinical data that sheds light on their relative performance.
Quantitative Comparison of Therapeutic Efficacy and Toxicity
A pivotal preclinical study directly compared the therapeutic efficacy and toxicity of ¹⁸⁸Re-liposomes and liposomal doxorubicin (Lipo-DOX) in a 4T1 murine orthotopic breast cancer model. The key findings from this research are summarized below, providing a quantitative basis for evaluating their therapeutic indices.
| Parameter | ¹⁸⁸Re-Liposome | Liposomal Doxorubicin (Lipo-DOX) | Reference |
| Maximum Tolerated Dose (MTD) | 37 MBq | 25 mg/kg | [1][2] |
| Treatment Dose (4/5 MTD) | 29.6 MBq | 20 mg/kg | [1][2] |
| Tumor Growth Inhibition | Significant | Significant | [1] |
| Increased Lifespan (Small Tumor Model: 50 mm³) | 21.7% | 169.6% | |
| Increased Lifespan (Large Tumor Model: 300 mm³) | 35.2% | 141.2% |
Table 1: Comparative Efficacy and Toxicity of ¹⁸⁸Re-Liposome and Liposomal Doxorubicin in a 4T1 Murine Breast Cancer Model.
In a separate study on a human colon carcinoma solid tumor model, ¹⁸⁸Re-liposome demonstrated superior tumor growth inhibition and a longer median survival time compared to the chemotherapeutic agent 5-fluorouracil (5-FU).
| Parameter | ¹⁸⁸Re-Liposome (80% MTD) | 5-Fluorouracil (80% MTD) | Control (Normal Saline) | Reference |
| Treatment Dose | 23.7 MBq | 144 mg/kg | N/A | |
| Median Survival Time | 58.5 days | 48.25 days | 43.63 days |
Table 2: Therapeutic Efficacy of ¹⁸⁸Re-Liposome versus 5-Fluorouracil in an LS-174T Human Colon Carcinoma Xenograft Model.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for determining the Maximum Tolerated Dose (MTD) and evaluating tumor growth inhibition, based on the methodologies described in the cited preclinical studies.
Determination of Maximum Tolerated Dose (MTD)
The MTD is defined as the highest dose of a drug that can be administered without causing unacceptable toxicity.
-
Animal Model: Healthy, age- and weight-matched mice (e.g., BALB/c) are used.
-
Dose Escalation: Animals are divided into groups and administered escalating doses of either ¹⁸⁸Re-liposome (e.g., 29.6 MBq, 37 MBq) or liposomal doxorubicin (e.g., 16, 20, 25 mg/kg) via intravenous injection. A control group receives normal saline.
-
Monitoring: The animals are monitored daily for a specified period (e.g., 14-28 days) for signs of toxicity, including:
-
Mortality
-
Changes in body weight (a significant loss, e.g., >20%, is a key indicator of toxicity)
-
Clinical signs of distress (e.g., lethargy, ruffled fur, altered behavior)
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Hematological analysis (e.g., white blood cell counts)
-
-
MTD Determination: The MTD is determined as the highest dose at which no drug-induced deaths or significant body weight loss are observed.
Tumor Growth Inhibition Study
This study evaluates the efficacy of the therapeutic agents in reducing tumor growth in a cancer model.
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Animal Model: An orthotopic or xenograft tumor model is established. For example, 4T1 murine breast cancer cells are injected into the mammary fat pad of BALB/c mice.
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Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 50 mm³ or 300 mm³). The animals are then randomly assigned to treatment and control groups.
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Treatment Administration: The different groups are treated with:
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¹⁸⁸Re-liposome (at a dose determined from the MTD study, e.g., 4/5 MTD)
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Liposomal doxorubicin (at a dose determined from the MTD study, e.g., 4/5 MTD)
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Normal saline (control group) Treatments are administered intravenously.
-
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The formula V = 0.5 × L × W² (where L is the longest dimension and W is the shortest dimension) is typically used.
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Efficacy Evaluation: The primary endpoints for efficacy are:
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Tumor growth inhibition: The change in tumor volume over time in the treatment groups is compared to the control group.
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Increased lifespan: The survival time of the treated animals is monitored and compared to the control group.
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Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of ¹⁸⁸Re-liposome and doxorubicin are central to their different efficacy and toxicity profiles.
¹⁸⁸Re-Liposome: Radiation-Induced Apoptosis
¹⁸⁸Re-liposome exerts its cytotoxic effect through the emission of high-energy beta particles from the radioisotope Rhenium-188. This localized radiation induces DNA damage, primarily double-strand breaks, in cancer cells. This damage triggers the intrinsic apoptosis pathway. Key events include the activation of ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases, leading to cell cycle arrest and DNA repair attempts. If the damage is too severe to be repaired, it leads to the activation of pro-apoptotic proteins like Bax, which in turn causes the release of cytochrome c from the mitochondria. Cytochrome c then activates caspases, the executioners of apoptosis, leading to programmed cell death.
Doxorubicin: A Multi-Faceted Approach to Cytotoxicity
Doxorubicin, an anthracycline antibiotic, has a more complex mechanism of action. Its primary modes of cytotoxicity include:
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DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which physically obstructs DNA and RNA synthesis.
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Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands that have been broken to relieve torsional stress during replication. This leads to an accumulation of DNA double-strand breaks.
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Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to DNA, proteins, and cell membranes. This is also a major contributor to its cardiotoxicity.
Experimental Workflow
The evaluation of the therapeutic index of a novel compound against a standard-of-care agent involves a structured experimental workflow. This process integrates toxicity and efficacy studies to provide a comprehensive assessment of the drug's potential.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
